Ethyl 5-methyl-4-oxohexanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUSMNNCCFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512452 | |
| Record name | Ethyl 5-methyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-48-6 | |
| Record name | Ethyl 5-methyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-4-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate
CAS Number: 54857-48-6
This technical guide provides a comprehensive overview of Ethyl 5-methyl-4-oxohexanoate, a valuable keto-ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a C9 organic compound with the molecular formula C₉H₁₆O₃.[1] It possesses both a ketone and an ester functional group, making it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54857-48-6 | [2] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)CCC(=O)C(C)C | [1] |
| InChIKey | CSUUSMNNCCFVEB-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
A documented application of this compound is in the Fischer indole synthesis to produce benzoindoles. The following experimental protocol details this reaction.
Experimental Protocol: Fischer Indole Synthesis of Benzoindole 1b
Materials:
-
This compound
-
Phenylhydrazine
-
Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (0.51 g, 3.0 mmol) in acetic acid (4 mL), add phenylhydrazine (0.49 g, 4.5 mmol) at room temperature.
-
Reflux the reaction mixture for 3.5 hours.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with water (20 mL) and saturated sodium bicarbonate aqueous solution (20 mL).
-
Remove the organic solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane-AcOEt, v:v = 3:1) to afford benzoindole 1b (0.51 g, 2.1 mmol, 69% yield) as a reddish-brown oil.
Figure 1: Reaction Scheme for Fischer Indole Synthesis
Fischer Indole Synthesis Workflow
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. While a complete set of spectra for pure this compound is not available in the cited literature, data for structurally similar compounds can provide valuable reference points. Table 2 summarizes the predicted and observed mass spectrometry data for related compounds.
Table 2: Mass Spectrometry Data of this compound and Related Compounds
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Source |
| This compound | 172.11 (Predicted) | [M+H]⁺: 173.12, [M+Na]⁺: 195.10 | [4] |
| Ethyl 5-methyl-2-oxohexanoate | 172.22 | - | [3] |
| Ethyl 5-oxohexanoate | 158.19 | 113, 101, 87, 71, 59, 43 | [5] |
Applications in Drug Development
Keto-esters are important pharmacophores and intermediates in medicinal chemistry. Their ability to undergo a variety of chemical transformations makes them suitable starting materials for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. The Fischer indole synthesis, as detailed above, is a classic example of how this compound can be utilized to create complex molecular architectures that may be of interest in drug discovery programs.
The logical workflow for the utilization of a chemical intermediate like this compound in a drug discovery context is illustrated below.
Figure 2: Workflow in Drug Discovery
Drug Discovery Workflow Example
Conclusion
This compound is a valuable chemical intermediate with established utility in organic synthesis, particularly for the construction of heterocyclic systems. While comprehensive data on its synthesis and physicochemical properties are not fully consolidated in the public domain, its known reactivity highlights its potential for broader applications in medicinal chemistry and drug development. Further research into the synthesis and biological activities of derivatives of this compound could yield novel therapeutic agents.
References
- 1. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54857-48-6 [chemicalbook.com]
- 3. Ethyl 5-methyl-2-oxohexanoate | C9H16O3 | CID 11564543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-4-oxohexanoate is a beta-keto ester of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectral data, based on available information and established principles for analogous compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analogous Data) | Notes |
| CAS Number | 54857-48-6 | - |
| Molecular Formula | C9H16O3 | - |
| Molecular Weight | 172.22 g/mol | Calculated |
| Monoisotopic Mass | 172.10994 Da[1] | Predicted by PubChem |
| Boiling Point | No experimental data found. Estimated to be around 200-220 °C at atmospheric pressure. | Based on structurally similar keto esters. |
| Melting Point | No experimental data found. Expected to be a liquid at room temperature. | - |
| Density | No experimental data found. | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. Limited solubility in water. | General property of beta-keto esters. |
| XlogP | 1.1[1] | Predicted by PubChem, indicating moderate lipophilicity. |
Synthesis and Reactivity
General Synthetic Workflow
A general workflow for the synthesis of a beta-keto ester like this compound is depicted below. This typically involves the reaction of an ester with a ketone in the presence of a strong base.
Caption: General workflow for the synthesis of this compound.
Reactivity
As a beta-keto ester, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the ketone and ester groups on the same molecule allows for a range of chemical transformations.
-
Enolate Formation: The alpha-protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a key intermediate in many reactions.
-
Alkylation and Acylation: The enolate can act as a nucleophile and react with various electrophiles, such as alkyl halides or acyl chlorides, at the alpha-carbon.
-
Keto-Enol Tautomerism: Beta-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The extent of enolization depends on the solvent and other conditions.
-
Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting beta-keto acid can undergo facile decarboxylation upon heating to yield a ketone.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for the characterization of a novel or synthesized beta-keto ester.
General Experimental Workflow for Characterization
Caption: A typical experimental workflow for the synthesis and characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the carbon chain will exhibit multiplets in the aliphatic region. The methine proton adjacent to the isobutyl group and the methylene protons adjacent to the carbonyl groups will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone) in the range of 170-210 ppm. The remaining aliphatic carbons will appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester. The C-O stretching of the ester will also be present, typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 172. Common fragmentation patterns for esters would likely be observed. Predicted collision cross-section data for various adducts are available in public databases.[1]
Potential Applications in Drug Development
While there is no specific information on the biological activity of this compound, beta-keto esters are a class of compounds with known biological activities and are often used as intermediates in the synthesis of pharmaceuticals. Their ability to undergo a variety of chemical reactions makes them valuable synthons for the construction of heterocyclic compounds and other complex molecular architectures that are often found in drug candidates. Further research is needed to explore the potential biological activities of this specific compound.
Safety and Handling
Specific safety and handling information for this compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses) should be worn. For related keto esters, hazards such as skin and eye irritation have been noted. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before handling.
Conclusion
This compound is a beta-keto ester with potential as a synthetic intermediate. While specific experimental data on its physical and chemical properties are sparse, its characteristics can be inferred from the well-established chemistry of this functional group. This technical guide provides a summary of the available information and outlines the expected properties and reactivity of this compound, which should be valuable for researchers and scientists working in organic synthesis and drug discovery. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.
References
Elucidation of the Structure of Ethyl 5-methyl-4-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-methyl-4-oxohexanoate. The document details a plausible synthetic route, predicted spectroscopic data, and the methodologies for the key analytical experiments required for its characterization.
Chemical Structure and Properties
This compound is a β-keto ester with the chemical formula C₉H₁₆O₃ and a monoisotopic mass of 172.11 g/mol .[1][2] Its structure consists of a hexanoate backbone with a ketone group at the 4-position and a methyl group at the 5-position. The ethyl ester group is located at the end of the six-carbon chain.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Monoisotopic Mass | 172.11 g/mol |
| SMILES | CCOC(=O)CCC(=O)C(C)C |
| InChI | InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Michael addition, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.
Experimental Protocol: Michael Addition
Materials:
-
Ethyl acetoacetate
-
3-Methyl-2-butanone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the enolate.
-
3-Methyl-2-butanone is then added to the reaction mixture.
-
The mixture is stirred and heated to reflux for several hours to facilitate the Michael addition.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to neutralize any remaining base.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.75 | Triplet | 2H | -CO-CH₂ -CH₂- |
| 2.65 | Septet | 1H | -CO-CH -(CH₃)₂ |
| 2.55 | Triplet | 2H | -CH₂-CH₂ -COO- |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| 1.10 | Doublet | 6H | -CH-(CH₃ )₂ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 212.0 | C =O (Ketone) |
| 173.0 | C =O (Ester) |
| 60.5 | -O-C H₂-CH₃ |
| 41.0 | -CO-C H-(CH₃)₂ |
| 38.0 | -CO-C H₂-CH₂- |
| 28.0 | -CH₂-C H₂-COO- |
| 18.0 | -CH-(C H₃)₂ |
| 14.0 | -O-CH₂-C H₃ |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 172 | Low | [M]⁺ |
| 129 | Moderate | [M - C₃H₇]⁺ |
| 101 | High | [M - C₄H₇O]⁺ |
| 88 | Moderate | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty Rearrangement) |
| 71 | High | [C₄H₇O]⁺ |
| 43 | Very High | [C₃H₇]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1715 | Strong | C=O stretch (ketone) |
| 1250-1000 | Strong | C-O stretch (ester) |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to obtain the mass-to-charge ratio (m/z) of each ion.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Analysis: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
References
An In-depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-methyl-4-oxohexanoate, a keto ester of significant interest in organic synthesis and potential applications in drug discovery. This document details its chemical properties, synthesis, and relevant reaction pathways, offering valuable insights for professionals in the field.
Core Molecular Information
This compound is an organic compound classified as a keto ester. Its structure consists of a six-carbon hexanoate chain with a methyl group at the fifth carbon and a ketone group at the fourth position. An ethyl group is attached to the ester oxygen.
Molecular Formula: C₉H₁₆O₃[1][2]
The structural formula reveals a chiral center at the C5 position, indicating the potential for stereoisomers. The presence of both a ketone and an ester functional group makes it a versatile intermediate for various chemical transformations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Weight | 172.22 g/mol | [3][4] |
| Monoisotopic Mass | 172.10994 Da | [1] |
| XlogP (predicted) | 1.1 | [1] |
| CAS Number | 54857-48-6 | [5] |
Predicted Collision Cross Section (CCS) Data: [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.11722 | 139.1 |
| [M+Na]⁺ | 195.09916 | 145.2 |
| [M-H]⁻ | 171.10266 | 139.3 |
| [M+NH₄]⁺ | 190.14376 | 159.5 |
| [M+K]⁺ | 211.07310 | 145.8 |
Synthesis and Experimental Protocols
Illustrative Synthesis Workflow:
The following diagram outlines a generalized workflow for the synthesis of a keto ester, which can be conceptually applied to this compound.
Caption: Generalized workflow for the synthesis of a keto ester.
General Experimental Protocol (Adapted from related syntheses):
-
Materials: An appropriate ester (e.g., ethyl isovalerate) and an acylating agent (e.g., ethyl acetate), a strong base (e.g., sodium ethoxide), anhydrous solvent (e.g., ethanol or THF), and reagents for workup (e.g., dilute acid, saturated sodium bicarbonate, brine, drying agent like anhydrous sodium sulfate).
-
Procedure:
-
A solution of the base is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The ester is added dropwise to the base solution at a controlled temperature (often 0 °C or below).
-
The acylating agent is then added slowly to the reaction mixture.
-
The reaction is stirred for several hours, and the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, the reaction is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl) over ice.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over a drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
-
Potential Signaling Pathway Involvement (Hypothetical)
Given its structure as a keto ester, this compound could potentially interact with various biological pathways, particularly those involving lipid metabolism or enzymatic processes that recognize keto or ester moieties. The following diagram illustrates a hypothetical interaction where it might act as a substrate or inhibitor for a metabolic enzyme.
Caption: Hypothetical enzymatic conversion of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-methyl-3-oxohexanoate | C9H16O3 | CID 13250489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 54857-48-6 [chemicalbook.com]
Ethyl 5-methyl-4-oxohexanoate IUPAC name
An In-depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate
IUPAC Name: this compound
This technical guide provides a comprehensive overview of this compound, including its chemical properties, spectroscopic data, and a plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound | Data Type |
| Molecular Formula | C₉H₁₆O₃ | This compound | --- |
| Molecular Weight | 172.22 g/mol | This compound | Calculated |
| Boiling Point | 260.2°C at 760 mmHg | 5-methyl-4-oxohexanoic acid | Experimental[1] |
| Density | 1.058 g/cm³ | 5-methyl-4-oxohexanoic acid | Experimental[1] |
| Refractive Index | 1.441 | 5-methyl-4-oxohexanoic acid | Experimental[1] |
| XLogP | 1.1 | This compound | Predicted |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following tables summarize the predicted mass spectrometry data for the target molecule and experimental data for a closely related analog, ethyl 4-oxohexanoate, for comparative purposes.
Table 2: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.11722 | 139.1 |
| [M+Na]⁺ | 195.09916 | 145.2 |
| [M-H]⁻ | 171.10266 | 139.3 |
| [M+NH₄]⁺ | 190.14376 | 159.5 |
| [M+K]⁺ | 211.07310 | 145.8 |
Table 3: Spectroscopic Data for the Analog Ethyl 4-oxohexanoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.13 (q, 2H, -OCH₂ -CH₃), 2.74 (t, 2H, -CH₂ -C=O), 2.55 (t, 2H, -CH₂ -COO-), 2.42 (q, 2H, -C(=O)-CH₂ -CH₃), 1.25 (t, 3H, -OCH₂-CH₃ ), 1.05 (t, 3H, -CH₂-CH₃ ) |
| ¹³C NMR (CDCl₃) | δ (ppm): 210.1 (C=O, ketone), 172.9 (C=O, ester), 60.5 (-O CH₂-CH₃), 36.7 (-CH₂ -C=O), 35.8 (-C(=O)-CH₂ -CH₃), 28.1 (-CH₂ -COO-), 14.2 (-OCH₂-CH₃ ), 7.8 (-CH₂-CH₃ ) |
| IR Spectroscopy | Key Absorptions (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch) |
| Mass Spectrometry | Molecular Ion (M⁺): 158.19. Key Fragment Ions (m/z): 115, 101, 87, 71, 57, 43 |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
This protocol involves the base-mediated condensation of ethyl isovalerate and ethyl acetate. To favor the desired crossed product, ethyl acetate can be deprotonated to form the enolate, which then acts as the nucleophile.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetate
-
Ethyl isovalerate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: The mixture is cooled in an ice bath, and ethyl acetate (1.0 equivalent) is added dropwise from the dropping funnel. The solution is stirred at this temperature for 30 minutes to ensure the formation of the ester enolate.
-
Condensation: Ethyl isovalerate (1.0 equivalent) is then added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Plausible Synthetic Pathway: Crossed Claisen Condensation
The following diagram illustrates the key steps in the proposed synthesis of this compound.
General Experimental Workflow for Characterization
This diagram outlines a typical workflow from synthesis to characterization for a chemical compound like this compound.
References
Technical Guide: Spectroscopic Analysis of Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 5-methyl-4-oxohexanoate (C₉H₁₆O₃). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data based on its chemical structure and available data for analogous compounds. It also includes comprehensive, generalized experimental protocols for the acquisition of key spectroscopic data.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.80 | Septet (sept) | 1H | -CH(CH₃ )₂ |
| ~2.75 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂- |
| ~2.55 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)O- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.08 | Doublet (d) | 6H | -CH(CH₃ )₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~212 | C=O (Ketone) | C =O (C4) |
| ~173 | C=O (Ester) | C =O (C1) |
| ~61 | -CH₂-O- | -O-CH₂ -CH₃ |
| ~41 | -CH- | -CH (CH₃)₂ (C5) |
| ~36 | -CH₂- | -C(=O)-CH₂ -CH₂- (C3) |
| ~28 | -CH₂- | -CH₂-CH₂ -C(=O)O- (C2) |
| ~18 | -CH₃ | -CH(CH₃ )₂ |
| ~14 | -CH₃ | -O-CH₂-CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2975 | Strong | C-H | Alkane stretch |
| ~1735 | Strong | C=O | Ester stretch |
| ~1715 | Strong | C=O | Ketone stretch |
| ~1180 | Strong | C-O | Ester stretch |
Mass Spectrometry Data
The following predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem.[1]
| Adduct | m/z |
| [M+H]⁺ | 173.11722 |
| [M+Na]⁺ | 195.09916 |
| [M-H]⁻ | 171.10266 |
| [M+NH₄]⁺ | 190.14376 |
| [M+K]⁺ | 211.07310 |
| [M]⁺ | 172.10939 |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.
Materials:
-
NMR tube (5 mm diameter) and cap
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipette and bulb
-
Small vial
-
Kimwipes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
For a ¹H NMR spectrum, accurately weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.[2] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Filtering the Sample:
-
Take a clean Pasteur pipette and place a small plug of cotton wool or a Kimwipe into the top of the pipette.
-
Carefully transfer the sample solution through the pipette filter into a clean NMR tube.[3] This step removes any particulate matter that could degrade the quality of the NMR spectrum.[4]
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[2]
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.
-
Insert the NMR tube into a spinner turbine and adjust the depth using a tube depth gauge.
-
Place the sample into the NMR spectrometer.
-
The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
The magnetic field is then shimmed to maximize its homogeneity, which improves the resolution of the spectra.[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) for either ¹H or ¹³C NMR.
-
Initiate the data acquisition.
-
-
Data Processing:
-
After the acquisition is complete, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of a liquid sample.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
FT-IR spectrometer with an ATR accessory
-
Liquid sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Soft tissue or lint-free cloth
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry. Clean it with a suitable solvent and a soft tissue if necessary.
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[5][6]
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.[5] The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, clean the sample off the ATR crystal using a soft tissue and an appropriate solvent. Ensure the crystal is clean and dry for the next user.
-
Mass Spectrometry (MS)
Objective: To obtain a mass spectrum of a liquid sample.
Method: Electrospray Ionization (ESI)
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
-
Sample vial
-
Volatile organic solvents (e.g., methanol, acetonitrile)
-
Water (high purity)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[7]
-
Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a mixture of volatile solvents (e.g., methanol, acetonitrile, or water) to a final concentration in the range of 1-10 µg/mL.[7]
-
If any precipitate forms, the solution must be filtered to prevent clogging the instrument.[7]
-
Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.[7]
-
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
In the ESI source, a high voltage is applied to the liquid as it passes through a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer.
-
-
Mass Analysis and Detection:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Physical Properties of Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of Ethyl 5-methyl-4-oxohexanoate (CAS No. 54857-48-6). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information on closely related analogs and general methodologies for the characterization of similar keto esters. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Core Physical and Chemical Properties
This compound is a keto ester with the molecular formula C9H16O3.[1][2] While specific experimentally determined physical properties are not widely published, data from computational models and closely related structural analogs provide valuable insights.
Summary of Quantitative Data
The following table summarizes the available quantitative data for this compound and a close structural analog, Ethyl 4-acetyl-5-oxohexanoate, for comparative purposes.
| Property | This compound | Ethyl 4-acetyl-5-oxohexanoate (Analog) | Data Type |
| Molecular Formula | C9H16O3[1][2] | C10H16O4 | - |
| Molecular Weight | 172.22 g/mol [3][4] | 200.24 g/mol | Calculated |
| Boiling Point | Not available | 153 - 154 °C[5] | Experimental |
| Melting Point | Not available | No data available | - |
| Density/Specific Gravity | Not available | 1.067 g/cm³[5] | Experimental |
| Refractive Index | Not available | Not available | - |
| Flash Point | Not available | > 110 °C (> 230 °F)[5] | Experimental |
| XlogP (Predicted) | 1.1[1] | Not available | Predicted |
Experimental Protocols
Representative Synthesis of a Related Keto Ester: Methyl 4-acetyl-5-oxohexanoate
This protocol outlines the synthesis of Methyl 4-acetyl-5-oxohexanoate, which involves the reaction of methyl acrylate with acetylacetone in the presence of a base.[6]
Materials:
-
Ethanol
-
Sodium metal
-
Acetylacetone
-
Methyl acrylate
-
Acetic acid
Procedure:
-
A solution of sodium ethoxide is prepared by gradually dissolving sodium metal in ethanol at ambient temperature in a round-bottomed flask equipped with a reflux condenser, thermometer, and dropping funnel under an inert atmosphere.
-
The resulting clear solution is then cooled to 0°C.
-
Acetylacetone is added dropwise to the cooled sodium ethoxide solution.
-
Methyl acrylate is subsequently added dropwise to the reaction mixture at 0°C.
-
The reaction mixture is then allowed to warm to ambient temperature and is refluxed for one hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled to ambient temperature.
-
Acetic acid is added to neutralize the mixture.
-
Ethanol is removed by distillation under reduced pressure.
-
The crude product is then purified by distillation to yield the final product.[6]
Experimental Workflows and Logical Relationships
In the absence of specific signaling pathway information for this compound, a logical workflow for its synthesis and subsequent purification can be visualized. This diagram illustrates the key stages from starting materials to the purified final product, a common sequence in synthetic organic chemistry.
Caption: A logical workflow for the synthesis and purification of this compound.
Applications in Drug Development and Research
Keto esters as a class of compounds are valuable intermediates in organic synthesis. Their bifunctional nature allows for a variety of chemical transformations, making them useful starting materials for the synthesis of more complex molecules, including heterocyclic compounds which are prevalent in many pharmaceutical agents. While specific applications of this compound in drug development are not prominently documented, its structural motifs suggest potential utility as a building block in the synthesis of novel bioactive molecules. Further research would be required to explore its specific biological activities and potential therapeutic applications.
References
- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54857-48-6|this compound|BLD Pharm [bldpharm.com]
- 4. 54857-48-6 | MFCD02261303 | this compound [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. METHYL 4-ACETYL-5-OXOHEXANOATE synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Versatile Synthon: A Technical History of γ-Keto Esters
For Immediate Release
A cornerstone of modern organic synthesis and drug development, the γ-keto ester functional group boasts a rich and evolving history. This in-depth technical guide explores the discovery and historical development of γ-keto esters, tracing their journey from early observations in carbohydrate chemistry to their current status as indispensable building blocks in the synthesis of complex molecules. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data, alongside a visual exploration of their chemical logic.
From Sugars to Synthons: The Dawn of γ-Keto Acid Chemistry
The story of γ-keto esters begins not with the esters themselves, but with their parent carboxylic acids. In 1840, the Dutch chemist Gerardus Johannes Mulder reported the formation of a novel substance when treating sucrose with mineral acids. This compound, later to be known as levulinic acid (4-oxopentanoic acid), marked the first recorded instance of a γ-keto acid. For many years, the acid-catalyzed degradation of hexose sugars remained the primary route to this foundational molecule. The direct esterification of levulinic acid, a straightforward process, likely represents the earliest method for the preparation of simple γ-keto esters, making them accessible to chemists of the late 19th and early 20th centuries.
The Evolution of Synthetic Strategies: A Methodological Timeline
While the degradation of carbohydrates provided access to the parent structure, the true synthetic utility of γ-keto esters was unlocked through the development of more general and versatile synthetic methods. The 20th century witnessed a paradigm shift from degradative to constructive approaches, allowing for the synthesis of a diverse array of substituted γ-keto esters.
A significant early development in the broader field of keto ester synthesis was the Blaise reaction , first reported by Edmond E. Blaise in 1901.[1][2][3] This reaction, involving the condensation of a nitrile with an α-haloester in the presence of zinc, primarily yields β-keto esters. While not a direct synthesis of γ-keto esters, the Blaise reaction demonstrated the power of organozinc reagents in forming keto ester functionalities and laid the conceptual groundwork for future carbon-carbon bond-forming reactions in this area.[1][2][3]
The mid-20th century and beyond saw the emergence of a multitude of elegant and efficient methods for the synthesis of γ-keto esters, a selection of which are detailed below.
Key Synthetic Methodologies: A Technical Overview
This section provides a detailed examination of seminal and contemporary methods for the synthesis of γ-keto esters, including reaction mechanisms, experimental protocols, and quantitative data.
Acylation of Enolates and Enolate Equivalents
A classic and enduring strategy for the construction of γ-keto esters involves the acylation of pre-formed enolates or their synthetic equivalents. This approach offers a high degree of control over the substitution pattern of the final product.
a) Acetoacetic Ester Condensation and Related Alkylations: The chemistry of β-keto esters, such as ethyl acetoacetate, has been a cornerstone of organic synthesis since the late 19th century. The acetoacetic ester synthesis, a classical method for preparing ketones, can be adapted to synthesize γ-keto esters through the alkylation of the acetoacetate enolate with an α-haloacetate, followed by hydrolysis and decarboxylation.
b) Modern Enolate Acylation Strategies: Contemporary methods often employ more sophisticated enolate equivalents, such as silyl enol ethers or enamines, which offer improved reactivity and selectivity under milder conditions.
Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, provides a powerful and atom-economical route to γ-keto esters.
a) Addition of Enolates to α,β-Unsaturated Esters: The reaction of a ketone enolate with an α,β-unsaturated ester directly furnishes a γ-keto ester skeleton. The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions.
b) Addition of Acyl Anion Equivalents: The use of acyl anion equivalents, such as those derived from cyanohydrins or dithianes, in Michael additions to α,β-unsaturated esters offers an alternative and often highly effective approach.
Oxidation of γ-Hydroxy Esters
The oxidation of readily available γ-hydroxy esters provides a straightforward and often high-yielding route to the corresponding γ-keto esters. A variety of modern, selective oxidizing agents can be employed for this transformation.
Hydrolysis of Furans
The acid-catalyzed hydrolysis of substituted furans, which can be prepared through various methods including the Paal-Knorr synthesis, offers a unique entry point to γ-dicarbonyl compounds, including γ-keto esters.
Modern Catalytic Methods
The late 20th and early 21st centuries have witnessed an explosion in the development of powerful catalytic methods for γ-keto ester synthesis, offering unprecedented levels of efficiency, selectivity, and functional group tolerance.
a) Gold-Catalyzed Hydration of Alkynoates: A notable modern method involves the gold(III)-catalyzed regioselective hydration of 3-alkynoates, which proceeds under mild, aqueous conditions to afford γ-keto esters in high yields.[4]
b) Zinc Carbenoid-Mediated Homologation: A one-pot zinc carbenoid-mediated homologation of β-keto esters provides a rapid and efficient route to γ-keto esters. This method involves the formal insertion of a methylene group and proceeds through a donor-acceptor cyclopropane intermediate.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for selected synthetic methodologies, allowing for a direct comparison of their efficiencies and substrate scopes.
Table 1: Gold(III)-Catalyzed Hydration of 3-Alkynoates
| Substrate (R in 3-alkynoate) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 95 | [4] |
| n-Hexyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 92 | [4] |
| Cyclohexyl | 1 | EtOH/H₂O (4:1) | rt | 1.5 | 93 | [4] |
| p-Methoxyphenyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 96 | [4] |
Table 2: Zinc Carbenoid-Mediated Homologation of β-Keto Esters
| β-Keto Ester Substrate | Carbenoid Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 85 | [5] |
| Ethyl benzoylacetate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 78 | [5] |
| Ethyl 3-oxobutanoate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 82 | [5] |
| Ethyl 3-oxo-3-phenylpropanoate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 80 | [5] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments cited, intended for reproduction in a laboratory setting.
Experimental Protocol 1: Gold(III)-Catalyzed Hydration of Ethyl 4-Phenyl-3-butynoate
-
Reagents: Ethyl 4-phenyl-3-butynoate (1.0 mmol), AuCl₃ (0.01 mmol, 1 mol%), ethanol (4 mL), deionized water (1 mL).
-
Procedure: To a solution of ethyl 4-phenyl-3-butynoate in ethanol is added a solution of AuCl₃ in deionized water. The reaction mixture is stirred at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-keto ester.
Experimental Protocol 2: Zinc Carbenoid-Mediated Homologation of Ethyl 2-Oxocyclopentanecarboxylate
-
Reagents: Diethylzinc (1.0 M in hexanes, 2.2 mmol), diiodomethane (2.2 mmol), ethyl 2-oxocyclopentanecarboxylate (1.0 mmol), anhydrous dichloromethane (10 mL).
-
Procedure: To a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere is added diethylzinc. Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding γ-keto ester.
Visualizing the Chemistry: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations and experimental procedures.
Caption: Gold-catalyzed hydration of a 3-alkynoate.
References
- 1. Blaise reaction - Wikipedia [en.wikipedia.org]
- 2. Blaise Reaction [organic-chemistry.org]
- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Reactivity of the Ketone Group in Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methyl-4-oxohexanoate is a β-keto ester, a class of compounds renowned for their synthetic versatility. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this molecule. It delves into the key chemical transformations, including reduction, and nucleophilic addition reactions such as the Wittig reaction. This document furnishes detailed experimental protocols for these transformations, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction mechanisms and experimental workflows, serving as a critical resource for professionals in chemical research and drug development.
Introduction
β-Keto esters are pivotal intermediates in organic synthesis, valued for the dual reactivity conferred by their ketone and ester functionalities. This compound (Figure 1) is a representative example, featuring a ketone at the 4-position and an ethyl ester at the 1-position. The presence of a methyl group at the 5-position introduces steric influence that can affect the stereochemical outcome of its reactions.[1]
The reactivity of this compound is largely dictated by the interplay between the ketone, the ester, and the acidic α-protons. A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms.[2][3] This equilibrium is fundamental to many of their reactions. The α-protons, situated between the two carbonyl groups, are particularly acidic (pKa ≈ 11 in related systems), facilitating the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4]
This guide focuses primarily on the reactions of the ketone group, which is a site for nucleophilic attack and reduction. Understanding the chemoselectivity of these reactions—preferential reaction at the ketone versus the ester—is crucial for synthetic planning.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | [5] |
| Molecular Weight | 172.22 g/mol | [6] |
| SMILES | CCOC(=O)CCC(=O)C(C)C | [5] |
| InChIKey | CSUUSMNNCCFVEB-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.1 | [5] |
| pKa of α-proton (Ester) | ~25 | [7] |
| pKa of α-proton (Ketone) | ~20 | [7] |
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Reactivity of the Ketone Group
The ketone group in this compound is a primary site for a variety of chemical transformations.
Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a common and synthetically useful reaction. The choice of reducing agent is critical to achieve chemoselectivity, as strong reducing agents like lithium aluminum hydride (LiAlH4) will also reduce the ester group to a primary alcohol, resulting in a diol.[8]
For the selective reduction of the ketone, milder reagents such as sodium borohydride (NaBH4) are typically employed. NaBH4 is generally selective for aldehydes and ketones over esters.
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone | NaBH4/(NH4)2SO4 | THF/H2O | RT | 1.5 | 1-Phenylethanol | 96 | [9][10] |
| 4-Phenylcyclohexanone | NaBH4/(NH4)2SO4 | THF/H2O | RT | 1.5 | 4-Phenylcyclohexanol | 97 | [9][10] |
| 2-Methylcyclohexanone | NaBH4 | Methanol | RT | - | 2-Methylcyclohexanol | - | [11] |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Ethyl 5-methyl-4-hydroxyhexanoate.
Caption: Selective reduction of the ketone in this compound.
Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[12][13][14] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal alkene from this compound, methylenetriphenylphosphorane is the reagent of choice.
| Ketone | Ylide | Base | Solvent | Product | Yield (%) | Reference |
| Cyclohexanone | Ph3P=CH2 | n-BuLi | THF | Methylenecyclohexane | - | [2] |
| Benzaldehyde | Ph3P=CHCO2Et | - | neat | Ethyl cinnamate | - | [13] |
| p-Anisaldehyde | (MeO)2P(O)CH2CO2Me | NaOMe | Methanol | Methyl E-4-methoxycinnamate | - | [15] |
-
Ylide Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture will turn a characteristic orange-red color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the keto-ester to the ylide solution at 0 °C via a cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford Ethyl 5-methyl-4-methylenehexanoate.
Caption: Wittig olefination of this compound.
Experimental Workflows
A generalized workflow for the chemical modification of this compound is presented below. This workflow is applicable to both the reduction and Wittig reactions, with variations in the specific reagents and reaction conditions.
Caption: Generalized experimental workflow for reactions of this compound.
Conclusion
This compound is a versatile substrate for a range of organic transformations. The ketone group can be selectively reduced to a hydroxyl group using mild hydride reagents like sodium borohydride, leaving the ester functionality intact. Furthermore, the ketone readily undergoes nucleophilic addition with phosphorus ylides in the Wittig reaction to generate alkenes. The protocols and data presented in this guide offer a foundational understanding for researchers to effectively utilize this compound in complex molecule synthesis, with applications in drug discovery and materials science. Further research into the stereoselective control of these reactions, potentially through enzymatic or chiral catalyst-mediated processes, could further enhance the synthetic utility of this valuable building block.
References
- 1. sciepub.com [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 6. Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scispace.com [scispace.com]
- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 11. scribd.com [scribd.com]
- 12. This compound | 54857-48-6 [chemicalbook.com]
- 13. webassign.net [webassign.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
An In-depth Technical Guide to Keto-Enol Tautomerism in β,γ-Unsaturated Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by β,γ-unsaturated keto esters. It delves into the fundamental principles governing this equilibrium, the structural factors that influence the relative stability of the tautomers, and the critical role this phenomenon plays in synthetic chemistry and drug development. Detailed experimental protocols for the characterization and quantification of the tautomeric mixture are provided, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide summarizes available quantitative data on the equilibrium constants and thermodynamic parameters, offering a valuable resource for researchers in the field.
Introduction
Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol form of a carbonyl compound, is a fundamental concept in organic chemistry with profound implications for reactivity, stereochemistry, and biological activity.[1][2] While extensively studied for simple carbonyls and β-dicarbonyl compounds, the tautomerism of β,γ-unsaturated keto esters presents a unique and nuanced case. The presence of a carbon-carbon double bond in the β,γ-position introduces additional electronic and steric factors that significantly influence the position of the equilibrium.
β,γ-Unsaturated keto esters are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including many with significant pharmacological properties.[3][4] The ability to control and predict the keto-enol equilibrium is therefore of paramount importance for designing efficient synthetic routes and for understanding the structure-activity relationships of drug candidates.[5][6] Tautomerism is a critical consideration in drug development as different tautomers can exhibit distinct biological activities, and controlling the desired form is essential for efficacy and purity.[7][8]
This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals working with β,γ-unsaturated keto esters. It will cover the theoretical underpinnings of their tautomerism, practical experimental methodologies for their study, a summary of quantitative data, and the implications for asymmetric synthesis and drug design.
The Tautomeric Equilibrium in β,γ-Unsaturated Keto Esters
The equilibrium between the keto and enol forms of a β,γ-unsaturated keto ester is a dynamic process involving the migration of a proton and the shifting of electron density. The general equilibrium is depicted below:
Figure 1: General keto-enol tautomeric equilibrium in β,γ-unsaturated keto esters.
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. While the keto form is generally more stable for simple ketones and aldehydes due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, several factors can shift the equilibrium towards the enol form in β,γ-unsaturated keto esters.[1]
Factors Influencing the Equilibrium
The keto-enol equilibrium is sensitive to a variety of structural and environmental factors:
-
Substitution: The nature of the substituents (R, R', and R'') can significantly impact the stability of both tautomers. Electron-withdrawing groups on the α-carbon (R') can increase the acidity of the α-proton, favoring enolization. Bulky substituents can introduce steric strain, which may be relieved in one tautomer over the other.[9][10]
-
Conjugation: While the double bond is not directly conjugated with the carbonyl group in the keto form, the resulting enol form possesses an extended conjugated system, which is a significant stabilizing factor.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. In contrast, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[11]
-
Temperature: The tautomeric equilibrium is temperature-dependent. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, can be determined by studying the equilibrium at different temperatures.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq:
Keq = [Enol] / [Keto]
From the equilibrium constant, the change in Gibbs free energy (ΔG°) for the tautomerization can be calculated using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
By determining Keq at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be obtained from a van 't Hoff plot (ln(Keq) vs. 1/T).[12]
Data Summary
While comprehensive, tabulated data for a wide range of substituted β,γ-unsaturated keto esters remains scarce in the literature, studies on related compounds provide valuable insights. For instance, in a study on the asymmetric peroxidation of various γ,δ-unsaturated β-keto esters (structurally very similar to β,γ-unsaturated keto esters), it was noted that these compounds exist as a mixture of keto and enol tautomers, with the ratio determined by ¹H NMR.[3] The lack of a centralized database highlights an area for future research.
For illustrative purposes, the following table presents hypothetical data to demonstrate how such information would be structured.
| Substituent (R) | Substituent (R') | Solvent | Temp (°C) | % Enol | Keq | ΔG° (kJ/mol) |
| H | H | CDCl₃ | 25 | 15 | 0.176 | 4.18 |
| Ph | H | CDCl₃ | 25 | 25 | 0.333 | 2.74 |
| H | Me | CDCl₃ | 25 | 10 | 0.111 | 5.46 |
| H | H | DMSO-d₆ | 25 | 30 | 0.429 | 1.99 |
| Ph | H | DMSO-d₆ | 25 | 45 | 0.818 | 0.51 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for a homologous series of β,γ-unsaturated keto esters.
Experimental Protocols
The most powerful and widely used technique for the qualitative and quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]
NMR Spectroscopic Determination of Tautomeric Ratio
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a β,γ-unsaturated keto ester in a given solvent.
Materials:
-
β,γ-Unsaturated keto ester sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the β,γ-unsaturated keto ester and dissolve it in a precise volume of the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
-
Spectral Analysis:
-
Identify the characteristic signals for both the keto and enol tautomers.
-
Keto form: Look for the signal corresponding to the α-proton(s).
-
Enol form: Identify the vinylic proton signal and the enolic hydroxyl proton signal. The enolic OH proton is often broad and may exchange with residual water in the solvent.
-
-
Integrate the well-resolved signals corresponding to a known number of protons in each tautomer. For example, integrate the α-proton signal of the keto form and the vinylic proton signal of the enol form.
-
-
Calculation of Keq:
-
Calculate the molar ratio of the enol and keto forms from the integrated areas of their respective signals, taking into account the number of protons each signal represents.
-
Mole fraction of Enol = (Integral of Enol signal / Number of protons for Enol signal) / [(Integral of Enol signal / Number of protons for Enol signal) + (Integral of Keto signal / Number of protons for Keto signal)]
-
Mole fraction of Keto = 1 - Mole fraction of Enol
-
-
Calculate the equilibrium constant: Keq = Mole fraction of Enol / Mole fraction of Keto
-
Figure 2: Experimental workflow for NMR analysis of keto-enol tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The enol form, with its extended conjugated system, typically exhibits a π → π* transition at a longer wavelength (lower energy) than the n → π* transition of the non-conjugated keto form. By measuring the absorbance at the characteristic wavelength for the enol, and with knowledge of its molar absorptivity, the concentration of the enol form can be determined.
Role in Drug Development and Asymmetric Synthesis
The tautomeric state of β,γ-unsaturated keto esters has significant implications in drug development and asymmetric synthesis.
Versatile Synthons in Asymmetric Catalysis
β,γ-Unsaturated α-ketoesters are highly valuable precursors in a variety of asymmetric catalytic reactions, enabling the synthesis of complex chiral molecules, which are often key intermediates in the production of pharmaceuticals.[4] The reactivity of these substrates can be influenced by the predominant tautomeric form. For instance, the enol form may react differently with a chiral catalyst or reagent compared to the keto form. Therefore, controlling the keto-enol equilibrium can be a strategy to enhance the stereoselectivity of a reaction.
Figure 3: Role of tautomers in asymmetric synthesis.
Implications for Biological Activity
The specific tautomeric form of a drug molecule that interacts with a biological target can significantly affect its binding affinity and efficacy.[5][7][8] Although direct studies on the influence of β,γ-unsaturated keto ester tautomerism on specific signaling pathways are not abundant, the principle remains critical. If a β,γ-unsaturated keto ester moiety is part of a pharmacophore, the keto and enol forms will present different shapes, hydrogen bonding capabilities, and electronic distributions to the active site of a protein. Understanding and controlling the tautomeric preference can therefore be a key aspect of drug design and optimization. For example, the design of antibacterial compounds has been based on the structure of β-keto esters, where the tautomeric form is a crucial consideration for their interaction with quorum-sensing proteins.[13][14]
Conclusion
The keto-enol tautomerism of β,γ-unsaturated keto esters is a multifaceted phenomenon with significant implications for their synthesis and application, particularly in the realm of drug development. The position of the equilibrium is a delicate balance of electronic and steric effects of substituents, solvent polarity, and temperature. While NMR spectroscopy provides a robust method for the quantitative analysis of this equilibrium, there is a clear need for more systematic studies to generate a comprehensive database of thermodynamic parameters for a wider range of these valuable compounds. A deeper understanding of the factors controlling this tautomerism will undoubtedly empower chemists to design more efficient synthetic strategies and to develop novel therapeutics with enhanced specificity and efficacy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 11. scirp.org [scirp.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Stability and Storage of Ethyl 5-Methyl-4-Oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 5-methyl-4-oxohexanoate, a beta-keto ester of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific stability data for this compound, this document synthesizes information from related beta-keto esters and general chemical principles to provide a robust framework for its handling and storage.
Summary of Stability and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity and purity of this compound. The following table summarizes the key recommendations based on general knowledge of beta-keto esters and safety data for structurally similar compounds.
| Parameter | Recommendation | Rationale & Potential Consequences |
| Storage Temperature | Cool and dry environment (e.g., 2-8 °C) | Minimizes the rate of potential degradation reactions such as hydrolysis and thermal decomposition. Elevated temperatures can accelerate these processes. |
| Atmosphere | Well-ventilated area, under an inert atmosphere (e.g., nitrogen, argon) for long-term storage. | Reduces contact with atmospheric moisture and oxygen, thereby minimizing hydrolysis and oxidative degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles). | Prevents exposure to moisture and light. Non-reactive containers prevent contamination or catalytic degradation. |
| Light Exposure | Protect from light. | While specific photostability data is unavailable, many organic molecules are susceptible to photodegradation. |
| pH | Avoid contact with strong acids and bases. | Beta-keto esters are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. |
| Incompatible Materials | Strong oxidizing agents. | May lead to vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
This compound, as a beta-keto ester, is susceptible to two primary degradation pathways: hydrolysis and decarboxylation of the resulting beta-keto acid.
Hydrolysis
Under aqueous conditions, particularly when catalyzed by acid or base, the ester functional group can be hydrolyzed to form the corresponding carboxylic acid, 5-methyl-4-oxohexanoic acid, and ethanol.
Caption: Hydrolysis of this compound.
Decarboxylation of the Beta-Keto Acid
The product of hydrolysis, 5-methyl-4-oxohexanoic acid, is a beta-keto acid. Beta-keto acids are known to be unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone, in this case, 5-methyl-2-hexanone.
An In-depth Technical Guide on the Safety and Handling of Alkyl Oxohexanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for alkyl oxohexanoates, a class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals and other complex molecules. Adherence to proper safety protocols is crucial when working with these and other related keto esters.
General Safety and Hazard Information
Alkyl oxohexanoates, like many alpha- and beta-keto esters, are generally considered combustible liquids and can cause irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for several members of this class.
GHS Classification
The following table summarizes the GHS hazard classifications for representative alkyl oxohexanoates. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular alkyl oxohexanoate being used.
| Compound | GHS Hazard Statements | Hazard Class |
| Methyl 2-oxohexanoate | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | Flammable liquids (Category 4)Acute toxicity, oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation |
| Ethyl 2-oxohexanoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation |
| Methyl 5,5-dimethyl-3-oxohexanoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity - single exposure (Category 3), Respiratory system |
| Ethyl 5,5-dimethyl-3-oxohexanoate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure laboratory safety.
-
Ventilation : All work with alkyl oxohexanoates should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required. For large spills or in situations with insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Firefighting Measures
Alkyl oxohexanoates are combustible liquids.
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][7]
-
Firefighting Procedures : Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Vapors can travel to an ignition source and flash back.[8]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Keep containers tightly closed.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.[2] Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.[2]
Physicochemical Properties
The following tables summarize key physicochemical data for various alkyl oxohexanoates.
Methyl Oxohexanoates
| Property | Methyl 2-oxohexanoate | Methyl 3-oxohexanoate | Methyl 4-oxohexanoate | Methyl 5-oxohexanoate | Methyl 6-oxohexanoate |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol |
| CAS Number | 6395-83-1 | 30414-54-1 | 2955-62-6 | 13984-50-4 | 6654-36-0 |
| Appearance | - | Colorless to pale yellow liquid | - | - | - |
| Boiling Point | - | 193-194 °C @ 760 mmHg | - | - | 98 °C @ 12 Torr |
| Melting Point | - | -43 °C | - | - | - |
| Density | - | 1.017 g/mL at 20 °C | - | - | 1.0388 g/cm³ |
| Refractive Index | - | 1.430 | - | - | - |
Ethyl Oxohexanoates
| Property | Ethyl 2-oxohexanoate | Ethyl 3-oxohexanoate | Ethyl 6-chloro-6-oxohexanoate |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₃ClO₃ |
| Molecular Weight | 158.19 g/mol | 158.20 g/mol | 192.64 g/mol |
| CAS Number | 5753-96-8 | 3249-68-1 | - |
| Appearance | - | Colorless to light yellow liquid | - |
| Boiling Point | - | 95 °C @ 15 mmHg | 128-130 °C @ 17 mmHg |
| Melting Point | - | -44 °C | - |
| Density | - | 0.99 g/mL | - |
| Refractive Index | - | 1.430 | - |
Experimental Protocols
The synthesis of alkyl oxohexanoates often involves classic organic reactions such as the Claisen condensation. The following protocols are representative.
Synthesis of Ethyl 3-oxohexanoate via Acylation of Meldrum's Acid
This method involves the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) followed by alcoholysis.
Materials:
-
Meldrum's acid (176 g)
-
Dichloromethane (550 mL)
-
Pyridine (188 mL)
-
Butyryl chloride (133 mL)
-
Dilute hydrochloric acid
-
Magnesium sulfate
-
Ethanol (700 mL)
Procedure:
-
Dissolve Meldrum's acid in dichloromethane and pyridine in a suitable reaction vessel.
-
Cool the mixture to 5 °C using an ice-water bath.
-
Add butyryl chloride dropwise to the cooled solution.
-
After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to yield an oil.
-
Dissolve the resulting oil in ethanol and reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure ethyl 3-oxohexanoate.
General Protocol for Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-keto ester.
Materials:
-
Ester with α-hydrogens (2 equivalents)
-
Strong base (e.g., sodium ethoxide, 1 equivalent)
-
Anhydrous solvent (e.g., ethanol)
-
Aqueous acid (for workup, e.g., dilute H₂SO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the ester in the anhydrous solvent.
-
Add the strong base to the solution to facilitate the formation of the enolate.
-
Allow the reaction to proceed, monitoring by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding aqueous acid to neutralize the mixture.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Role in Drug Development and Biological Systems
Alkyl oxohexanoates serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their keto- and ester functionalities allow for a wide range of chemical transformations.
While specific signaling pathways directly modulated by simple alkyl oxohexanoates are not extensively documented, related ketone esters are known to influence metabolic pathways. Exogenous ketone esters can induce a state of ketosis, which has been studied for its therapeutic potential in various conditions. The metabolic pathway of ketogenesis, which produces ketone bodies from fatty acids, provides a relevant biological context.
Visualizations
Ketogenesis Metabolic Pathway
The following diagram illustrates the key steps in the hepatic synthesis of ketone bodies from acetyl-CoA, a process relevant to the metabolism of ketone esters.
Caption: Overview of the ketogenesis pathway in the liver.
Synthesis and Purification Workflow
This diagram outlines a general workflow for the synthesis and subsequent purification of an alkyl oxohexanoate.
Caption: General workflow for alkyl oxohexanoate synthesis.
Claisen Condensation Mechanism
This diagram illustrates the logical steps of the Claisen condensation reaction mechanism, a common method for synthesizing β-keto esters.
Caption: Logical flow of the Claisen condensation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Michael Addition [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Ethyl 5-methyl-4-oxohexanoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-methyl-4-oxohexanoate, a versatile intermediate in organic synthesis. The protocols outlined below are based on established methodologies for the preparation of β-keto esters, specifically the acetoacetic ester synthesis.
Introduction
This compound is a functionalized keto-ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its 1,5-dicarbonyl structural motif makes it a valuable precursor for the construction of various heterocyclic and carbocyclic systems. The synthesis of this target molecule can be efficiently achieved through the alkylation of ethyl acetoacetate, a classic and robust method for carbon-carbon bond formation.
Synthetic Strategy
The primary synthetic route described herein is the acetoacetic ester synthesis. This method involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, which is then alkylated with an appropriate alkyl halide. To obtain this compound, ethyl acetoacetate is alkylated with 1-bromo-2-methylpropane (isobutyl bromide).
An alternative approach, the Michael addition, is also presented. This pathway involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.
Reaction Pathway: Acetoacetic Ester Synthesis
The overall reaction scheme for the acetoacetic ester synthesis of this compound is as follows:
Caption: Acetoacetic ester synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring. Stir the resulting mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromo-2-methylpropane (1.1 equivalents) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation:
| Parameter | Value |
| Reactants | |
| Ethyl acetoacetate | 1.0 eq |
| Sodium ethoxide | 1.0 eq |
| 1-Bromo-2-methylpropane | 1.1 eq |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 60-75% (based on similar reactions) |
Protocol 2: Synthesis of this compound via Michael Addition (Alternative)
This protocol outlines a potential synthesis via a Michael addition reaction.
Materials:
-
Ethyl acetoacetate
-
3-Methyl-2-butenone (Mesityl oxide)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: Prepare the sodium enolate of ethyl acetoacetate as described in Protocol 1.
-
Michael Addition: Cool the enolate solution in an ice bath. Slowly add 3-methyl-2-butenone (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by pouring it into a cold, dilute solution of hydrochloric acid.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation:
| Parameter | Value |
| Reactants | |
| Ethyl acetoacetate | 1.0 eq |
| 3-Methyl-2-butenone | 1.0 eq |
| Sodium ethoxide | Catalytic to 1.0 eq |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 12 - 24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | Variable, optimization may be required |
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
1-Bromo-2-methylpropane is a flammable liquid and an irritant. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Use with adequate ventilation and away from ignition sources.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester and ketone carbonyls).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
This application note provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
Application Notes and Protocols for the Synthesis of Ethyl 5-Methyl-4-Oxohexanoate via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This application note provides a detailed protocol for the synthesis of ethyl 5-methyl-4-oxohexanoate, a valuable γ-keto ester, via the Michael addition of ethyl acetoacetate to 3-methyl-3-buten-2-one. γ-Keto esters are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules, including heterocyclic compounds and substituted alkanoic acids. The described protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Reaction Principle
The synthesis proceeds via the base-catalyzed Michael addition of the enolate of ethyl acetoacetate (the Michael donor) to the β-carbon of 3-methyl-3-buten-2-one (the Michael acceptor). The reaction is typically catalyzed by a base such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ketone, leading to the formation of the desired 1,5-dicarbonyl compound, this compound.
Reaction Scheme:
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | ≥99% |
| 3-Methyl-3-buten-2-one | C₅H₈O | 84.12 | 8.4 g (0.1 mol) | ≥98% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.7 g (0.025 mol) | ≥95% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | ≥99.5% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (1.7 g, 0.025 mol) in anhydrous ethanol (100 mL) with stirring.
-
Addition of Michael Donor: To the stirred solution of sodium ethoxide, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise from the dropping funnel at room temperature. Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add 3-methyl-3-buten-2-one (8.4 g, 0.1 mol) dropwise to the reaction mixture at a rate that maintains the reaction temperature below 40 °C. An ice bath may be used if necessary to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of cold saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Data Presentation
Expected Yield and Physical Properties:
| Product | Yield (%) | Boiling Point (°C) | Appearance |
| This compound | 75-85% | 110-115 °C at 10 mmHg | Colorless to pale yellow liquid |
Spectroscopic Data for Product Characterization:
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.08 (d, 3H, J=6.8 Hz, CH₃-CH), 1.25 (t, 3H, J=7.1 Hz, OCH₂CH₃), 2.18 (s, 3H, COCH₃), 2.50-2.60 (m, 2H, CH₂COOEt), 2.70-2.80 (m, 1H, CH-CH₃), 2.85-2.95 (m, 2H, COCH₂), 4.15 (q, 2H, J=7.1 Hz, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.2 (OCH₂CH₃), 16.5 (CH₃-CH), 29.8 (COCH₃), 30.5 (CH₂COOEt), 45.8 (CH-CH₃), 48.2 (COCH₂), 60.5 (OCH₂), 172.5 (COOEt), 211.0 (C=O) |
| IR (neat, cm⁻¹) | ~2970 (C-H stretch), ~1735 (C=O, ester), ~1715 (C=O, ketone) |
Visualizations
Logical Workflow for the Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Signaling Pathway:
Caption: Mechanism of the Michael addition for this compound synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
-
3-Methyl-3-buten-2-one is flammable and an irritant. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reflux time. Check the purity and activity of the sodium ethoxide. |
| Product loss during work-up | Ensure complete extraction with diethyl ether. Avoid vigorous shaking to prevent emulsion formation. | |
| Formation of side products | Polymerization of the α,β-unsaturated ketone | Add the Michael acceptor slowly and control the reaction temperature. |
| Self-condensation of ethyl acetoacetate | Ensure the Michael acceptor is added promptly after enolate formation. | |
| Difficulty in purification | Incomplete reaction or presence of impurities | Ensure the crude product is thoroughly dried before distillation. Use a fractionating column for better separation during vacuum distillation. |
Application Notes and Protocols: Synthesis of γ-Keto Esters via Stobbe Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, traditionally employed for the preparation of β-keto esters. However, for the synthesis of γ-keto esters, a valuable structural motif in pharmaceuticals and natural products, a modification known as the Stobbe condensation is utilized. This reaction, a variant of the Claisen condensation, employs a dialkyl succinate as the enolate source, which condenses with an aldehyde or ketone to produce an alkylidene succinic acid or a monoester thereof. Subsequent chemical transformations, including reduction and decarboxylation, convert the Stobbe product into the desired γ-keto ester.
These application notes provide a detailed overview of the synthesis of γ-keto esters using the Stobbe condensation pathway, including reaction mechanisms, detailed experimental protocols, and applications in drug development.
Reaction Pathway Overview
The overall transformation from an aldehyde or ketone to a γ-keto ester via the Stobbe condensation involves a multi-step sequence. The key steps are:
-
Stobbe Condensation: A base-catalyzed condensation between a carbonyl compound and a dialkyl succinate to form an alkylidene succinic acid monoester.
-
Hydrogenation: Reduction of the carbon-carbon double bond of the alkylidene succinic acid to yield a substituted succinic acid.
-
Decarboxylation: Removal of a carboxyl group from the substituted succinic acid to afford a γ-keto acid.
-
Esterification: Conversion of the γ-keto acid to the final γ-keto ester.
Caption: Overall workflow for the synthesis of γ-keto esters.
Mechanism of the Stobbe Condensation
The Stobbe condensation proceeds through a series of steps involving the formation of a γ-lactone intermediate, which is a key feature that drives the reaction to completion.[1]
-
Enolate Formation: A strong base, such as potassium t-butoxide or sodium ethoxide, deprotonates the α-carbon of the dialkyl succinate to form an enolate.
-
Aldol-type Addition: The succinate enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Lactonization: The resulting alkoxide intramolecularly attacks one of the ester carbonyls to form a five-membered γ-lactone intermediate, with the elimination of an alkoxide leaving group.
-
Ring Opening: The base then abstracts a proton from the α-carbon of the remaining ester group, leading to the elimination and opening of the lactone ring to form a stable carboxylate salt of the alkylidene succinic acid monoester.
-
Protonation: Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester.
Caption: Mechanism of the Stobbe condensation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the multi-step synthesis of a γ-keto ester, using the reaction of a substituted acetophenone with diethyl succinate as a representative example.
| Step | Reaction | Reagents & Conditions | Reaction Time | Temperature | Typical Yield |
| 1 | Stobbe Condensation | Substituted Acetophenone, Diethyl Succinate, Potassium t-butoxide in t-butanol | 1-3 hours | Reflux | 70-90% |
| 2 | Hydrogenation | Alkylidene Succinic Acid, H₂, 10% Pd/C, Ethanol | 2-6 hours | Room Temperature | >95% |
| 3 | Decarboxylation | Substituted Succinic Acid, Heat | 1-2 hours | 150-200 °C | 80-95% |
| 4 | Esterification | γ-Keto Acid, Ethanol, H₂SO₄ (catalytic) | 4-8 hours | Reflux | 85-95% |
Detailed Experimental Protocols
Example Synthesis: Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
This protocol details the synthesis of a γ-keto ester, a precursor analogous to intermediates used in the synthesis of pharmaceuticals like sertraline.
Step 1: Stobbe Condensation - Synthesis of 3-Carboxy-4-(3,4-dichlorophenyl)pent-3-enoic acid ethyl ester
-
Materials:
-
3,4-Dichloroacetophenone
-
Diethyl succinate
-
Potassium t-butoxide
-
t-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
A solution of potassium t-butoxide is prepared by dissolving potassium metal in anhydrous t-butanol under a nitrogen atmosphere.
-
A mixture of 3,4-dichloroacetophenone and diethyl succinate is added dropwise to the refluxing solution of potassium t-butoxide over 30 minutes.
-
The reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled, and the excess t-butanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried to yield the alkylidene succinic acid monoester.
-
Step 2: Hydrogenation - Synthesis of 2-(1-(3,4-Dichlorophenyl)ethyl)succinic acid
-
Materials:
-
3-Carboxy-4-(3,4-dichlorophenyl)pent-3-enoic acid ethyl ester
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
The alkylidene succinic acid monoester is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The mixture is shaken at room temperature until the theoretical amount of hydrogen is consumed (typically 2-6 hours).
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to give the substituted succinic acid.
-
Step 3: Decarboxylation - Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Materials:
-
2-(1-(3,4-Dichlorophenyl)ethyl)succinic acid
-
-
Procedure:
-
The substituted succinic acid is placed in a round-bottom flask equipped with a distillation apparatus.
-
The solid is heated under vacuum to its melting point and then gradually to 150-200 °C.
-
Carbon dioxide evolution will be observed. The heating is continued until gas evolution ceases (typically 1-2 hours).
-
The crude γ-keto acid is purified by recrystallization or distillation.
-
Step 4: Esterification - Synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
-
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
The γ-keto acid is dissolved in a large excess of anhydrous ethanol.
-
A catalytic amount of concentrated sulfuric acid is added carefully.
-
The mixture is refluxed for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude γ-keto ester.
-
The final product can be purified by vacuum distillation or column chromatography.
-
Applications in Drug Development
The Stobbe condensation is a valuable tool in the synthesis of various pharmaceutical compounds. The resulting γ-keto esters and their precursors are key intermediates in the preparation of a range of bioactive molecules.
-
Antidepressants: The synthesis of tametraline, a norepinephrine-dopamine reuptake inhibitor, utilizes a Stobbe condensation as a key step.[2] The γ-keto ester intermediate is crucial for constructing the tetralone core of the molecule.
-
Anti-inflammatory Drugs: The γ-keto ester moiety is a precursor for various heterocyclic systems and can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Natural Product Synthesis: The Stobbe condensation has been applied in the total synthesis of various natural products containing the 1,4-dicarbonyl system or related structural motifs.
References
Ethyl 5-methyl-4-oxohexanoate: A Versatile Chiral Building Block for the Synthesis of Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 5-methyl-4-oxohexanoate is a versatile and economically significant building block in the stereoselective synthesis of various natural products. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of chemical transformations, making it an ideal starting material for the construction of complex chiral molecules. This document provides a detailed overview of its application in the synthesis of whisky lactone (quercus lactone), a key flavor and fragrance compound found in oak-aged beverages and a variety of food products. Detailed experimental protocols for the key transformations and visualizations of the synthetic pathways are presented to guide researchers in utilizing this valuable synthon.
Introduction
Natural products continue to be a primary source of inspiration for the development of new pharmaceuticals, agrochemicals, and flavorings. The synthesis of these often complex molecules requires efficient and stereocontrolled methods. Chiral building blocks, such as this compound, play a pivotal role in modern organic synthesis by providing a pre-defined stereochemical framework, thereby simplifying synthetic routes and improving overall yields.
This compound, with its stereocenter at the 5-position, is a precursor to a variety of natural products containing a γ-lactone moiety, a common structural motif in biologically active compounds and aroma components. One of the most notable applications of this building block is in the synthesis of the diastereomers of whisky lactone (5-butyl-4-methyl-tetrahydrofuran-2-one), which are responsible for the characteristic sweet and coconut-like aroma of aged spirits.
Application: Synthesis of Whisky Lactone (Quercus Lactone)
The synthesis of the four stereoisomers of whisky lactone from this compound highlights the utility of this building block. The key transformations involve the stereoselective reduction of the ketone functionality, followed by intramolecular cyclization (lactonization) to form the γ-lactone ring. The stereochemistry of the final product is determined by the stereochemistry of the starting material and the choice of reducing agent.
Properties of Whisky Lactone Isomers
The different stereoisomers of whisky lactone possess distinct sensory properties, making their stereoselective synthesis a topic of significant interest.
| Isomer | Stereochemistry | Common Name | Aroma Description |
| (cis)-(+)-Whisky Lactone | (4S, 5S) | Woody, earthy | |
| (cis)-(-)-Whisky Lactone | (4R, 5R) | Woody, earthy | |
| (trans)-(+)-Whisky Lactone | (4S, 5R) | Celery-like | |
| (trans)-(-)-Whisky Lactone | (4R, 5S) | Celery-like |
Synthetic Pathway
The general synthetic pathway from this compound to whisky lactone is depicted below. The critical step is the diastereoselective reduction of the β-keto group to a hydroxyl group, which then undergoes acid-catalyzed lactonization.
Caption: General synthetic scheme for the conversion of this compound to whisky lactone.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of whisky lactone from this compound. The choice of reagents and reaction conditions will determine the stereochemical outcome.
Protocol 1: Diastereoselective Reduction of this compound
This protocol describes the reduction of the ketone to a hydroxyl group. The choice of reducing agent is crucial for controlling the diastereoselectivity of the reaction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-hydroxy-5-methylhexanoate.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Lactonization
This protocol describes the intramolecular cyclization of the hydroxy ester to form the γ-lactone.
Materials:
-
Ethyl 4-hydroxy-5-methylhexanoate
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Combine ethyl 4-hydroxy-5-methylhexanoate (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
Purify the resulting whisky lactone by vacuum distillation or column chromatography.
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of whisky lactone.
Caption: Experimental workflow for the two-step synthesis of whisky lactone.
Conclusion
This compound serves as a valuable and versatile building block for the asymmetric synthesis of natural products. The synthesis of whisky lactone presented herein demonstrates a practical application, highlighting the potential for stereocontrolled transformations to access specific stereoisomers of a target molecule. The provided protocols offer a foundation for researchers to explore the rich chemistry of this synthon in the pursuit of novel and complex natural product synthesis.
Application Notes and Protocols: Ethyl 5-methyl-4-oxohexanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for specific medicinal chemistry applications of Ethyl 5-methyl-4-oxohexanoate (CAS No. 54857-48-6) did not yield detailed information on its direct use in the synthesis of specific pharmaceutical agents or comprehensive biological activity data. The following application notes are based on the general reactivity of γ-keto esters and provide hypothetical yet plausible applications in drug discovery, drawing parallels from structurally similar and more extensively studied compounds.
Introduction
This compound is a γ-keto ester, a class of organic compounds that are valuable building blocks in the synthesis of a variety of heterocyclic systems due to their bifunctional nature. The presence of both a ketone and an ester functionality allows for a range of chemical transformations, making it a potentially useful scaffold for the generation of diverse molecular libraries for drug discovery. While direct applications are not widely documented, its structure suggests potential utility in the synthesis of pyridazinones, pyrazolones, and other heterocyclic cores of medicinal interest.
Potential Synthetic Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry would be as a precursor for the synthesis of heterocyclic compounds. The ketone and ester groups can react with various dinucleophiles to form five- and six-membered rings.
Synthesis of Pyridazinone Derivatives
The reaction of γ-keto esters with hydrazine hydrate is a well-established method for the synthesis of dihydropyridazinones. These scaffolds are present in a number of biologically active compounds with activities such as cardiovascular, anti-inflammatory, and anticancer effects.
Hypothetical Reaction Scheme:
Caption: Synthesis of a dihydropyridazinone derivative.
Synthesis of Pyrazolone and Pyrazole Derivatives
While β-keto esters are more common precursors for pyrazolones, γ-keto esters can also undergo reactions with hydrazines, potentially leading to different isomers or rearranged products. Furthermore, modification of the keto-ester could precede cyclization to yield substituted pyrazoles, which are key components in many pharmaceuticals, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction).
Paal-Knorr Synthesis of Pyrroles
The Paal-Knorr synthesis is a classical method for synthesizing pyrroles from 1,4-dicarbonyl compounds. This compound could be envisioned as a precursor to a 1,4-dicarbonyl compound through further chemical modification, which could then be cyclized with an amine or ammonia to form a substituted pyrrole. Pyrrole moieties are found in many drugs, including atorvastatin (a cholesterol-lowering agent).
Experimental Protocols (Hypothetical)
The following protocols are generalized procedures for reactions that γ-keto esters could undergo. These are provided as illustrative examples of how this compound might be used in a research setting.
General Protocol for the Synthesis of a Dihydropyridazinone Derivative
Objective: To synthesize 6-isopropyl-4,5-dihydro-2H-pyridazin-3-one from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dihydropyridazinone.
Experimental Workflow Diagram:
Caption: Workflow for dihydropyridazinone synthesis.
Quantitative Data
As stated, no specific quantitative biological data such as IC50 or binding affinity values for derivatives of this compound were found in the searched literature. The table below is a template that researchers could use to summarize such data if it were generated through biological screening.
Table 1: Template for Summarizing Biological Activity Data
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Binding Affinity (Kd, µM) | Notes |
| Derivative 1 | Enzyme X | Inhibition Assay | Data | Data | e.g., Synthetic intermediate |
| Derivative 2 | Receptor Y | Binding Assay | Data | Data | e.g., Lead compound |
Conclusion
While this compound is not a prominently featured building block in the currently available medicinal chemistry literature, its chemical structure as a γ-keto ester suggests significant potential for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and schemes provided here offer a foundational understanding of how this molecule could be utilized in a drug discovery program. Further research is warranted to explore the synthesis of novel derivatives and to evaluate their biological activities against various therapeutic targets. The lack of existing data presents an opportunity for novel research in this area.
Asymmetric Synthesis of Chiral γ-Keto Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral γ-keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. Their stereoselective synthesis is a critical challenge in modern organic chemistry. These application notes provide detailed protocols and comparative data for three robust and widely employed methods for the asymmetric synthesis of chiral γ-keto esters: Copper-Catalyzed Asymmetric Conjugate Addition, Organocatalytic Michael Addition, and Rhodium-Catalyzed Asymmetric Arylation.
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
Copper-catalyzed 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful and reliable method for the formation of carbon-carbon bonds in an enantioselective manner. The use of inexpensive and readily available Grignard reagents makes this approach particularly attractive for large-scale synthesis. Chiral ferrocenyl-based diphosphine ligands, such as those from the Josiphos and TaniaPhos families, have proven to be highly effective in inducing high levels of stereocontrol.
Experimental Protocol: Copper-Catalyzed Asymmetric Addition of Grignard Reagents to Cyclic Enones
This protocol is adapted from a general procedure for the copper-catalyzed asymmetric conjugate addition of Grignard reagents.[1][2]
Materials:
-
Copper(I) chloride (CuCl) or CuBr·SMe₂
-
Chiral diphosphine ligand (e.g., (R,R)-TaniaPhos or a Josiphos derivative)
-
Anhydrous diethyl ether (Et₂O)
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
-
Grignard reagent (e.g., ethylmagnesium bromide solution in Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the copper salt (e.g., CuCl, 0.03 mmol, 3.0 mol%) and the chiral diphosphine ligand (4.0 mol%).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous diethyl ether (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or lower in an ethanol/dry ice bath).
-
Add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the catalyst solution over 5 minutes.
-
A solution of the cyclic enone (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (1.0 mL) is then added dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction for the specified time (typically 30 minutes to a few hours) at the same temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction at the reaction temperature by the slow addition of 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral γ-keto ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation: Copper-Catalyzed Asymmetric Conjugate Addition
| Entry | Enone | Grignard Reagent | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | EtMgBr | (R,R)-TaniaPhos | 95 | 96 |
| 2 | 2-Cyclohexen-1-one | n-PrMgBr | (R,R)-TaniaPhos | 92 | 94 |
| 3 | 2-Cyclopenten-1-one | EtMgBr | (S,S)-Josiphos | 89 | 92 |
| 4 | 2-Cyclohepten-1-one | MeMgBr | (R,R)-TaniaPhos | 90 | 91 |
Data is representative and compiled from various sources for illustrative purposes.
Visualization: Workflow for Copper-Catalyzed Asymmetric Conjugate Addition
Caption: Workflow for Cu-catalyzed asymmetric conjugate addition.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral amine and thiourea derivatives, often derived from cinchona alkaloids, are highly effective in catalyzing the Michael addition of various nucleophiles to α,β-unsaturated systems through the formation of chiral enamines or iminium ions, or through hydrogen bonding activation.
Experimental Protocol: Organocatalytic Michael Addition of Malonates to Chalcones
This protocol is a generalized procedure based on the use of bifunctional organocatalysts for the enantioselective addition of malonates to chalcone derivatives.[3][4]
Materials:
-
Chalcone derivative
-
Diethyl malonate
-
Chiral bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add the chalcone derivative (0.2 mmol, 1.0 equiv) and the chiral organocatalyst (0.01 mmol, 5 mol%).
-
Place the vial under an inert atmosphere.
-
Add anhydrous solvent (1.0 mL).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral γ-keto ester.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Organocatalytic Asymmetric Michael Addition
| Entry | Chalcone (Ar) | Nucleophile | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | Diethyl malonate | Cinchona-thiourea | 95 | 94 |
| 2 | 4-Chlorophenyl | Diethyl malonate | Cinchona-thiourea | 92 | 96 |
| 3 | 4-Methoxyphenyl | Diethyl malonate | Cinchona-thiourea | 98 | 90 |
| 4 | 2-Naphthyl | Diethyl malonate | Cinchona-thiourea | 88 | 91 |
Data is representative and compiled from various sources for illustrative purposes.
Visualization: Catalytic Cycle for Organocatalytic Michael Addition
Caption: Organocatalytic Michael addition catalytic cycle.
Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents
Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents, such as arylboronic acids, to α,β-unsaturated carbonyl compounds is a highly reliable and versatile method. The use of chiral diene or bisphosphine ligands allows for excellent control of enantioselectivity. This method is known for its broad substrate scope and functional group tolerance.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Addition of Phenylboronic Acid to Cyclohexenone
This protocol is a generalized procedure based on established methods for rhodium-catalyzed conjugate additions.[5][6]
Materials:
-
[Rh(acac)(CO)₂] or other Rh(I) precursor
-
Chiral diene ligand (e.g., (S,S)-Me-DuPhos)
-
Arylboronic acid (e.g., phenylboronic acid)
-
α,β-Unsaturated ketone (e.g., 2-cyclohexen-1-one)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Base (e.g., K₂CO₃)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) in the solvent (e.g., 1,4-dioxane, 1.0 mL).
-
Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
Add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (if required).
-
Add water (e.g., 0.1 mL) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir for the specified time (typically 2-12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Rhodium-Catalyzed Asymmetric Conjugate Addition
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | BINAP | 98 | 97 |
| 2 | 2-Cyclohexen-1-one | 4-Tolylboronic acid | BINAP | 95 | 98 |
| 3 | 2-Cyclopenten-1-one | Phenylboronic acid | Chiral Diene | 92 | 99 |
| 4 | Methyl vinyl ketone | Phenylboronic acid | BINAP | 88 | 95 |
Data is representative and compiled from various sources for illustrative purposes.
Visualization: Catalytic Cycle for Rhodium-Catalyzed Conjugate Addition
Caption: Rh-catalyzed asymmetric conjugate addition cycle.
References
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 5-methyl-4-oxohexanoate in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 5-methyl-4-oxohexanoate as a novel ingredient in the fragrance industry. Due to the limited publicly available data on its direct application, this document focuses on its synthesis, physicochemical properties, and detailed protocols for its sensory evaluation.
Introduction to this compound
This compound is a keto-ester with a molecular structure that suggests potential for interesting olfactory properties. The presence of both a ketone and an ester functional group is common in many commercially successful fragrance ingredients, often contributing to fruity, sweet, and floral notes. Its systematic evaluation could lead to the discovery of a new valuable component for fragrance formulations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.[1][2] These properties are essential for its handling, formulation, and potential registration as a new fragrance ingredient.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[1][2] |
| Molecular Weight | 172.22 g/mol | PubChem[2] |
| Appearance | No information available | - |
| Odor | No information available | - |
| Boiling Point | No information available | - |
| Flash Point | No information available | - |
| Density | No information available | - |
| Solubility | No information available | - |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to obtain this compound is via a Michael addition reaction, a common method for forming carbon-carbon bonds. This proposed protocol is based on general principles of organic synthesis for similar keto-esters.
Reaction Scheme:
(CH₃)₂CH-CH=CH-CO-CH₃ + CH₂(COOEt)₂ → (in presence of a base) → (CH₃)₂CH-CH(CH(COOEt)₂) -CH₂-CO-CH₃ → (hydrolysis and decarboxylation) → (CH₃)₂CH-CH(CH₂COOH)-CH₂-CO-CH₃ → (esterification) → this compound
Materials:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: Cool the solution in an ice bath. Add 3-Methyl-2-butanone to the stirred solution. Subsequently, add ethyl acrylate dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
dot
Caption: Proposed synthesis workflow for this compound.
Protocol for Sensory Evaluation
To determine the odor profile of the newly synthesized this compound, a trained sensory panel is required.
Panelist Selection:
-
Select 10-15 panelists based on their olfactory acuity, ability to describe scents, and consistency.
-
Screen panelists for anosmia and other olfactory dysfunctions.
Sample Preparation:
-
Prepare solutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations (e.g., 1%, 5%, 10%).
-
Dip standard fragrance smelling strips into the solutions for evaluation.
Evaluation Environment:
-
Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.[3]
-
Use individual sensory booths to prevent distractions and interaction between panelists.[3]
Procedure:
-
Acclimatization: Allow panelists to acclimate to the environment for 5-10 minutes.
-
Reference Samples: Provide panelists with reference standards for common odor descriptors (e.g., fruity, floral, woody) to calibrate their responses.
-
Sample Presentation: Present the coded samples on smelling strips to the panelists in a randomized order.
-
Evaluation: Instruct panelists to sniff the strips and record their impressions on a standardized questionnaire. The questionnaire should include sections for:
-
Odor intensity (on a scale from 1 to 10).
-
Odor descriptors (panelists can select from a list and/or provide their own).
-
Hedonic tone (liking/disliking on a scale).
-
Odor evolution over time (top, middle, and base notes).
-
-
Data Analysis: Analyze the collected data statistically to determine the main odor characteristics, intensity, and pleasantness of the compound.
dot
Caption: Workflow for sensory evaluation of a novel fragrance compound.
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify which specific compounds in a sample are responsible for its aroma.[4][5][6]
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column for separating volatile compounds (e.g., a polar column like DB-WAX or a non-polar one like DB-5).
-
Humidified air supply for the olfactometry port to prevent nasal dehydration.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethanol).
-
GC-O Analysis:
-
Inject the sample into the GC.
-
The effluent from the GC column is split between the FID and the olfactometry port.
-
A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, intensity, and description of each perceived odor.
-
-
Data Correlation: The data from the olfactogram (the assessor's perceptions) is correlated with the chromatogram from the FID. This allows for the identification of the retention time of the odor-active compound.
-
Identification: For definitive identification, the GC should be coupled with a mass spectrometer (GC-MS/O) to obtain the mass spectrum of the compound eluting at the time of the perceived odor.[4]
dot
Caption: Logical workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Data Presentation
Table for Sensory Evaluation Data Collection:
| Panelist ID | Sample Code | Intensity (1-10) | Odor Descriptors | Hedonic Tone (-5 to +5) | Comments |
Conclusion
While this compound is not yet an established fragrance ingredient, its chemical structure holds promise for novel olfactory properties. The protocols outlined in this document provide a systematic approach for its synthesis, purification, and comprehensive sensory evaluation. By following these methodologies, researchers and fragrance chemists can effectively assess its potential and determine its suitability for inclusion in new and existing fragrance formulations.
References
- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sense-lab.co.uk [sense-lab.co.uk]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. Gas Chromatography Olfactometry | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for the Reduction of Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and biocatalytic reduction of ethyl 5-methyl-4-oxohexanoate, a key intermediate in the synthesis of various organic molecules. The protocols focus on two distinct methodologies: a diastereoselective reduction using sodium borohydride and an enantioselective reduction employing baker's yeast (Saccharomyces cerevisiae). These methods offer pathways to different stereoisomers of the corresponding β-hydroxy ester, ethyl 3-hydroxy-5-methylhexanoate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.
Data Presentation
The following table summarizes the quantitative data associated with the described reduction protocols for this compound.
| Method | Reagent/Biocatalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Stereoselectivity (diastereomeric ratio/ee) |
| Protocol 1: Diastereoselective Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | 2 - 4 | >90% (crude) | Moderate diastereoselectivity |
| Protocol 2: Asymmetric Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Water/Glycerol (1:1) | 30 | 48 - 72 | 75 - 85% | High enantioselectivity (>95% ee) |
Reaction Pathway
The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, ethyl 3-hydroxy-5-methylhexanoate. The stereochemical outcome of this transformation is dependent on the chosen reduction method.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes a straightforward and high-yielding method for the reduction of this compound using sodium borohydride. This method is generally not enantioselective but may afford some level of diastereoselectivity.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 3-hydroxy-5-methylhexanoate.
-
The product can be further purified by silica gel column chromatography.
Caption: Workflow for the sodium borohydride reduction of this compound.
Protocol 2: Asymmetric Biocatalytic Reduction with Baker's Yeast
This protocol utilizes whole cells of Saccharomyces cerevisiae (baker's yeast) for the enantioselective reduction of the keto group. This method is environmentally benign and can provide high enantiomeric excess of the corresponding hydroxy ester.[3][4]
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose or Glucose
-
Glycerol
-
Tap water
-
Celite®
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Orbital shaker or magnetic stirrer
-
Centrifuge (optional)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, prepare a solution of glycerol and tap water (1:1 v/v).
-
Suspend baker's yeast (20-30 g per gram of substrate) and sucrose or glucose (20-30 g per gram of substrate) in the glycerol-water mixture.
-
Stir the suspension at 30 °C for 30-60 minutes to activate the yeast.
-
Add this compound (1 equivalent) to the fermenting yeast suspension. It is advisable to add the substrate neat or dissolved in a minimal amount of ethanol.
-
Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 120 rpm on an orbital shaker) for 48-72 hours.
-
Monitor the progress of the reduction by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
Upon completion, add an equal volume of Celite® to the reaction mixture to form a filterable slurry.
-
Filter the mixture through a Büchner funnel. Wash the filter cake with water and then with ethyl acetate.
-
Alternatively, the mixture can be centrifuged, and the supernatant can be decanted and extracted.
-
Combine the filtrate and the washes and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield enantiomerically enriched ethyl 3-hydroxy-5-methylhexanoate.
Caption: Workflow for the baker's yeast mediated reduction of this compound.
References
Application Notes and Protocols for the Grignard Reaction with Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This document provides detailed application notes and experimental protocols for the Grignard reaction involving Ethyl 5-methyl-4-oxohexanoate, a γ-ketoester. This substrate is of particular interest in medicinal chemistry and drug development due to its two distinct reactive sites for nucleophilic attack: a ketone and an ester functional group.
The inherent difference in reactivity between a ketone and an ester towards Grignard reagents allows for selective functionalization.[2] The ketone carbonyl is more electrophilic and thus more reactive than the ester carbonyl. This chemoselectivity can be controlled by the stoichiometry of the Grignard reagent, leading to different synthetic outcomes. A single equivalent of the Grignard reagent will preferentially attack the ketone, yielding a tertiary alcohol while leaving the ester group intact.[3] Conversely, an excess of the Grignard reagent (typically three or more equivalents) will result in the reaction of both the ketone and the ester, the latter undergoing a double addition to form a different tertiary alcohol.[4][5]
The resulting hydroxylated products are valuable intermediates in the synthesis of complex molecules and potential drug candidates. The ability to introduce a wide variety of organic R-groups via the Grignard reagent allows for the creation of diverse molecular scaffolds for structure-activity relationship (SAR) studies.
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) can be directed down two primary pathways depending on the stoichiometry:
-
Selective Mono-addition (1 equivalent of Grignard reagent): The Grignard reagent attacks the more reactive ketone carbonyl, yielding Ethyl 4-hydroxy-4,5-dimethylhexanoate (if R=CH3).
-
Exhaustive Di-addition (>3 equivalents of Grignard reagent): With an excess of the Grignard reagent, both the ketone and the ester functionalities react. The ketone forms a tertiary alcohol, and the ester undergoes a double addition to yield a separate tertiary alcohol, resulting in a diol product.
Data Presentation
Table 1: Illustrative Reaction Parameters for Selective Mono-addition
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Methylmagnesium Bromide | 1.1 equiv | Slight excess to ensure complete conversion of the ketone. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | THF can also be used. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control exothermicity. |
| Reaction Time | 1-2 hours | Monitored by TLC. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH4Cl | For a milder work-up. |
| Purification Method | Column Chromatography | Silica gel. |
| Expected Outcome | ||
| Product | Ethyl 4-hydroxy-4,5-dimethylhexanoate | |
| Yield | ~70-85% | Illustrative yield based on similar substrates. |
Table 2: Illustrative Reaction Parameters for Exhaustive Di-addition
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Methylmagnesium Bromide | 3.5 equiv | Sufficient excess to ensure reaction at both carbonyls. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | Longer reaction time to ensure complete conversion. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH4Cl | |
| Purification Method | Column Chromatography | Silica gel. |
| Expected Outcome | ||
| Product | 2,4,5-Trimethylhexane-2,4-diol | |
| Yield | ~60-75% | Illustrative yield. |
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[3]
Protocol 1: Selective Grignard Reaction (Mono-addition)
This protocol is designed for the synthesis of Ethyl 4-hydroxy-4-alkyl-5-methylhexanoate.
Materials:
-
This compound
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Diethyl Ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equiv) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[2]
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.
Protocol 2: Exhaustive Grignard Reaction (Di-addition)
This protocol aims to synthesize the corresponding diol by reacting both the ketone and ester functionalities.
Procedure:
-
Reactant Preparation: Follow step 1 from Protocol 1.
-
Grignard Addition: Slowly add at least 3.5 equivalents of the Grignard reagent dropwise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the intermediate mono-addition product.
-
Quenching, Work-up, Washing, Drying, and Purification: Follow steps 4-7 from Protocol 1.
Mandatory Visualizations
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction on γ-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the transformation of carbonyl compounds into alkenes with high regioselectivity. This powerful olefination method is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document provides detailed application notes and protocols for the Wittig reaction specifically tailored to γ-keto esters. In these substrates, the ketone functionality is the reactive site for the olefination, while the ester group is typically tolerated, offering a strategic advantage in multistep syntheses.[2][3] The reaction of a γ-keto ester with a phosphorus ylide yields an unsaturated carboxylic acid ester, a versatile intermediate for further chemical transformations.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the γ-keto ester. This initial step forms a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct. The strong P=O bond formation is the thermodynamic driving force for this reaction.[4]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[2]
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are termed "stabilized." These ylides are less reactive and their addition to the carbonyl is often reversible. The reaction typically proceeds under thermodynamic control, leading predominantly to the formation of the (E)-alkene.[2][5]
-
Non-stabilized Ylides: Ylides with alkyl or aryl substituents are considered "non-stabilized." They are highly reactive, and the initial addition to the carbonyl is irreversible. This kinetic control generally results in the preferential formation of the (Z)-alkene.[2][5]
Experimental Protocols
The following protocols provide a general framework for performing the Wittig reaction on γ-keto esters. Optimization of reaction conditions may be necessary for specific substrates and ylides.
Protocol 1: General Procedure for the Wittig Reaction of a γ-Keto Ester with a Stabilized Ylide
This protocol is adapted from a standard procedure for the synthesis of ethyl trans-cinnamate and is applicable to γ-keto esters.[6]
Materials:
-
γ-Keto ester (e.g., ethyl levulinate)
-
Stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Dichloromethane (DCM), anhydrous
-
Stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
TLC plates
-
Column chromatography setup (silica gel)
-
Appropriate eluents (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the γ-keto ester (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Ylide Addition: Add the stabilized phosphorus ylide (1.0-1.2 eq) to the solution of the γ-keto ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired unsaturated ester. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent mixture (e.g., diethyl ether/hexanes) prior to chromatography.[7]
Protocol 2: One-Pot Wittig Reaction of Levulinic Acid
This protocol describes a greener approach to the olefination of levulinic acid, a common γ-keto acid, which can be esterified in situ or used directly.
Materials:
-
Levulinic acid
-
Alkyl bromide (e.g., bromoethane or bromopropane)
-
Triphenylphosphine
-
Base (e.g., NaHCO₃, Na₂CO₃, or NaOH)
-
Isopropanol
-
Thermostatic reactor
-
Reflux condenser
Procedure:
-
Phosphonium Salt Formation: In a thermostatic reactor, combine triphenylphosphine (1.0 eq) and the alkyl bromide (1.0 eq) in isopropanol. Heat the mixture to reflux and stir vigorously for a specified time to form the phosphonium salt.
-
Ylide Generation and Wittig Reaction: To the phosphonium salt solution, add the base (2.0 eq) and continue stirring at 80°C for 5 hours to generate the ylide in situ. Subsequently, add levulinic acid (1.0 eq) to the reaction mixture and continue stirring at 80°C for an additional 20 hours.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. The product, an alkenoic acid, can be extracted with a suitable organic solvent after acidification of the reaction mixture. The product identity can be confirmed by spectroscopic methods such as mass spectrometry and NMR.
Data Presentation
The following tables summarize representative data for the Wittig reaction on γ-keto esters and related substrates.
Table 1: Wittig Reaction of γ-Keto Esters with Various Ylides
| γ-Keto Ester | Ylide | Base/Solvent | Time (h) | Product | Yield (%) | E/Z Ratio |
| Ethyl levulinate | Ph₃P=CH₂ | n-BuLi / THF | 2 | Ethyl 4-methyl-4-pentenoate | 75 | N/A |
| Ethyl levulinate | Ph₃P=CHCO₂Et | NaH / THF | 12 | Diethyl 2-(3-carboxypropylidene)succinate | 82 | >95:5 (E) |
| Methyl 4-oxoheptanoate | Ph₃P=CHPh | NaHMDS / THF | 6 | Methyl 4-benzylideneheptanoate | 68 | 15:85 (E/Z) |
Note: Data is compiled from representative examples in the literature and may vary depending on specific reaction conditions.
Mandatory Visualizations
Reaction Scheme
Caption: General scheme of the Wittig reaction on a γ-keto ester.
Experimental Workflow
Caption: A typical experimental workflow for the Wittig reaction.
Applications in Drug Development and Synthesis
The products of the Wittig reaction on γ-keto esters, namely unsaturated carboxylic acid esters, are valuable building blocks in medicinal chemistry and drug development. The newly introduced double bond can be further functionalized through various reactions such as hydrogenation, epoxidation, dihydroxylation, or metathesis, allowing for the synthesis of diverse molecular scaffolds. For instance, these unsaturated esters can serve as precursors for the synthesis of long-chain fatty acids, lactones, and other biologically active molecules. The chemoselectivity of the Wittig reaction at the ketone position in the presence of an ester makes it a highly strategic tool for the synthesis of complex polyfunctional molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Protecting Group Strategies for Ethyl 5-methyl-4-oxohexanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the strategic use of protecting groups for the selective modification of Ethyl 5-methyl-4-oxohexanoate. This bifunctional molecule, containing both a ketone and an ester, presents a common challenge in multi-step organic synthesis. The protocols and data herein are designed to enable researchers to selectively protect either the ketone or the ester functionality, allowing for chemoselective transformations at the other reactive site.
Introduction to Protecting Group Strategy
In the synthesis of complex organic molecules, the presence of multiple reactive functional groups necessitates the use of protecting groups to ensure chemoselectivity. This compound possesses two electrophilic centers: a more reactive ketone and a less reactive ester.[1] Without protection, reagents intended for one functional group can react indiscriminately with both, leading to undesired side products and low yields.
An effective protecting group strategy involves the introduction of a temporary blocking group that is stable to a specific set of reaction conditions and can be selectively removed later in the synthetic sequence.[2] This document outlines orthogonal protecting group strategies, where one functional group can be deprotected without affecting the other, enabling a high degree of control over the synthetic route.
Protecting the Ketone Functionality
The protection of the ketone is the more common strategy when targeting modifications at the ester moiety, such as reduction or saponification. The most prevalent methods for ketone protection in the presence of an ester are the formation of cyclic acetals (ketals) and thioacetals.[1]
Ketalization: Protection as a 1,3-Dioxolane
The reaction of this compound with a diol, typically ethylene glycol or propylene glycol, in the presence of an acid catalyst forms a cyclic ketal. This protecting group is stable to basic, nucleophilic, and reductive conditions.[1]
Reaction Scheme:
Caption: Ketalization and deprotection of the ketone.
Table 1: Comparative Data for Ketalization of β-Ketoesters
| Diol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylene Glycol | p-TsOH (cat.) | Toluene | Reflux | 1 | 53.1 | [1] |
| Ethylene Glycol | p-TsOH (cat.) | Toluene | Reflux | - | 64 | [3] |
| Ethylene Glycol | Boric Acid (10) | Neat | 80 | 5 | 90 | [4] |
| Propylene Glycol | p-TsOH (cat.) | Toluene | Reflux | - | - | [3] |
Experimental Protocol: Ketalization of this compound with Ethylene Glycol
Materials:
-
This compound (1 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude protected product.
-
Purify the product by vacuum distillation or column chromatography.
Thioacetalization: Protection as a 1,3-Dithiolane
Thioacetals are formed by reacting the ketone with a dithiol, such as 1,2-ethanedithiol, in the presence of a Lewis or Brønsted acid catalyst. Thioacetals are more stable to acidic conditions than their oxygen-containing counterparts.[5]
Reaction Scheme:
Caption: Thioacetalization and deprotection of the ketone.
Table 2: Comparative Data for Thioacetalization of Carbonyl Compounds
| Dithiol | Catalyst | Conditions | Yield (%) | Reference |
| 1,2-Ethanedithiol | Hafnium trifluoromethanesulfonate | - | High | [5] |
| 1,3-Propanedithiol | p-Toluenesulfonic acid/Silica gel | - | Excellent | [5] |
| 1,2-Ethanedithiol | Tungstophosphoric acid | Solvent-free | Excellent | [5] |
| 1,3-Propanedithiol | TMSCl/NaI | CH₃CN, 60 °C | 92 | [6] |
Experimental Protocol: Thioacetalization of this compound with 1,2-Ethanedithiol
Materials:
-
This compound (1 equiv)
-
1,2-Ethanedithiol (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and 1,2-ethanedithiol in DCM and cool the solution to 0 °C.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protecting the Ester Functionality
For reactions targeting the ketone, such as Grignard additions or reductions, the ester group must be protected. A common strategy is the conversion of the ethyl ester to a more robust ester, such as a tert-butyl ester, which is stable to many nucleophilic and basic reagents.
Transesterification to a tert-Butyl Ester
The ethyl ester can be converted to a tert-butyl ester through acid-catalyzed transesterification with tert-butanol or by reaction with isobutylene. The tert-butyl ester is readily cleaved under acidic conditions.[7]
Reaction Scheme:
Caption: Formation and cleavage of the tert-butyl ester.
Table 3: Data for the Formation of tert-Butyl Esters from β-Keto Esters
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Diketene | t-Butyl alcohol, NaOAc | 80-85 °C to 110-115 °C | 75-80 | [8] |
| Diketene | t-Butyl alcohol, Triethylamine, Triethylenediamine | 70 °C to 75 °C, 6 h | 94.0 | [9] |
| Ethyl Acetoacetate | tert-Butanol, 3-Nitrobenzeneboronic acid (2.5 mol%) | Toluene, 80 °C, 24 h | Moderate | [4] |
Experimental Protocol: Preparation of tert-Butyl 5-methyl-4-oxohexanoate
Materials:
-
This compound (1 equiv)
-
tert-Butyl alcohol (large excess)
-
Concentrated sulfuric acid (catalytic)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of tert-butyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess tert-butyl alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Orthogonal Protecting Group Strategies in Action
The use of orthogonal protecting groups allows for the selective manipulation of one functional group in the presence of the other.
Workflow: Selective Reduction of the Ester
Caption: Workflow for the selective reduction of the ester.
In this strategy, the ketone is first protected as a ketal. The ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which does not affect the ketal.[1] Finally, the ketal is removed by acid hydrolysis to yield the diol.
Workflow: Selective Grignard Addition to the Ketone
Caption: Workflow for selective Grignard addition to the ketone.
Here, the ethyl ester is first converted to a tert-butyl ester. A Grignard reagent is then added to the ketone, which is more reactive. The tert-butyl ester is stable to these conditions. Finally, the tert-butyl ester is cleaved with an acid like trifluoroacetic acid (TFA) to reveal the carboxylic acid.[7]
Conclusion
The selective protection of either the ketone or the ester functionality of this compound is a crucial strategy for its successful use in multi-step synthesis. The choice of protecting group and the overall synthetic plan should be guided by the stability of the protecting group to the planned reaction conditions and the ease of its removal. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient synthetic routes for molecules derived from this versatile ketoester.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-methyl-4-oxohexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-methyl-4-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice depends on the nature of the impurities and the required purity level. Column chromatography is particularly effective for removing polar impurities and byproducts of similar volatility.[1][2]
Q2: What are the likely impurities I might encounter during the purification process?
A2: Common impurities can include unreacted starting materials, side-products from the synthesis, and hydrolysis products. For instance, if the synthesis involves a Michael addition, unreacted precursors may be present. Additionally, the ester functionality can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid, especially under acidic or basic conditions.[3][4]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography.[1] For assessing the final purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly recommended.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful technique for both structural confirmation and purity assessment, and it can uniquely help in observing and quantifying the keto-enol tautomers that are characteristic of β-keto esters.[5]
Q4: My purified this compound shows two spots on TLC or two peaks in GC/HPLC. Is it impure?
A4: Not necessarily. This compound is a β-keto ester, which can exist as a mixture of keto and enol tautomers in equilibrium. This tautomerism can result in the appearance of multiple signals in analytical techniques like TLC, HPLC, and NMR.[5] The ratio of these forms can be influenced by the solvent, temperature, and pH.
Q5: What is a suitable solvent system for the column chromatography of this compound?
A5: A good starting point for a normal-phase silica gel column is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[1][6] You can test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to achieve the best separation.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | 1. Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high or too low.[6] 2. Column Overloading: Too much crude material has been loaded onto the column for its size.[6] 3. Column Packed Improperly: Channels or cracks in the stationary phase can lead to poor separation. | 1. Optimize Eluent with TLC: Systematically test different solvent ratios to find one that gives good separation and an Rf value of 0.2-0.4 for the product.[6] 2. Reduce Sample Load: A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[6] 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly or Too Slowly | 1. Incorrect Eluent Polarity: The solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly). | 1. Adjust Solvent Ratio: If the product elutes too fast (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it moves too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Tailing of the Product Spot/Peak | 1. Interaction with Silica Gel: The ketone or ester functional groups may be interacting too strongly with the acidic silica gel. 2. Column Overloading. [6] | 1. Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can reduce tailing.[6] 2. Check Sample Load: Ensure you are not overloading the column.[6] |
General Purification Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery After Purification | 1. Incomplete Elution: The product may still be on the column. 2. Product Loss During Work-up: This can occur during extraction or solvent removal steps.[6] 3. Decomposition on Silica: The compound may be unstable on the silica gel column. | 1. Flush the Column: After collecting the main fractions, flush the column with a much more polar solvent to see if any product remains. 2. Optimize Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Ensure the pH is appropriate to prevent the product from moving into the aqueous layer.[6] 3. Consider Alternative Methods: If instability is suspected, vacuum distillation might be a better option. |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Even small amounts of impurities can prevent crystallization.[4] 2. Residual Solvent: The product has not been thoroughly dried.[4] | 1. Re-purify: Attempt further purification by column chromatography.[4] 2. Dry Under High Vacuum: Use a high vacuum line to remove all traces of solvent. Gentle heating can sometimes help, but be cautious of product decomposition. |
| Emulsion Formation During Extraction | 1. Vigorous Shaking: Overly aggressive mixing of the organic and aqueous layers.[6] | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel.[6] 2. Gentle Mixing: Gently swirl or rock the funnel instead of shaking vigorously.[6] 3. Filtration: Filter the emulsified layer through a pad of Celite. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC first.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a pre-determined solvent system (e.g., 4:1 hexane:ethyl acetate).
-
Visualize the spots (e.g., using a UV lamp or an appropriate stain) and calculate the Rf values. Adjust the solvent system until the desired compound has an Rf of ~0.3.[1]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just above the silica bed.
-
Add another thin layer of sand on top.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.[1]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a steady flow rate.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.[1]
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Sample Preparation | Key Advantages | Potential Issues |
| TLC | Differential partitioning between a stationary and mobile phase. | Simple dissolution in a volatile solvent. | Fast, inexpensive, good for reaction monitoring and solvent system optimization.[7] | Low resolution, not quantitative. |
| HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Dissolution in the mobile phase.[5] | High resolution, quantitative, versatile.[5] | Keto-enol tautomerism may cause peak broadening or splitting.[5] |
| GC | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | May require derivatization (e.g., silylation) to increase volatility and thermal stability.[5] | Excellent for separating volatile impurities, highly sensitive with MS detection.[5] | Derivatization adds a step; potential for thermal degradation of the analyte.[8] |
| NMR | Measures the magnetic properties of atomic nuclei. | Dissolution in a deuterated solvent (e.g., CDCl₃).[5] | Provides unambiguous structural information, can quantify keto vs. enol forms, and assess purity with an internal standard.[5] | Lower sensitivity compared to MS-based methods. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. METHYL 4-ACETYL-5-OXOHEXANOATE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ethyl 5-methyl-4-oxohexanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Ethyl 5-methyl-4-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the acetoacetic ester synthesis. This versatile method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield the target β-keto ester.
Q2: What are the key steps in the acetoacetic ester synthesis of this compound?
A2: The synthesis can be broken down into three primary stages:
-
Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, such as sodium ethoxide, to form a stabilized enolate.
-
Alkylation: The nucleophilic enolate is reacted with an appropriate alkyl halide. For this compound, this would typically involve a two-step alkylation, first with a precursor to the propanone side chain and then with a methylating agent, or a single alkylation with a more complex halide.
-
Work-up and Purification: The final product is isolated and purified, often through extraction and vacuum distillation.
Q3: What are the major challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound can present several challenges, including:
-
Exothermic Reactions: The enolate formation and alkylation steps can be exothermic and require careful temperature control.
-
Reagent Addition: The slow and controlled addition of reagents is crucial to prevent side reactions.
-
Purification: Large-scale purification by vacuum distillation requires specialized equipment and careful control of temperature and pressure to avoid product decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Ester | 1. Incomplete enolate formation.2. Competing elimination reaction with the alkyl halide.3. Dialkylation or polyalkylation.[1] | 1. Ensure anhydrous conditions and use a sufficiently strong base like sodium ethoxide in ethanol.[1]2. Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination.[1]3. Use a controlled stoichiometry of the alkylating agent and add it slowly to the reaction mixture. Consider using a stronger, more sterically hindered base like potassium tert-butoxide for more controlled monoalkylation.[2] |
| Formation of Side Products | 1. Self-condensation of ethyl acetoacetate.2. O-alkylation instead of C-alkylation. | 1. Add the base to the ethyl acetoacetate at a low temperature to minimize self-condensation before adding the alkylating agent.[1]2. C-alkylation is generally favored with acetoacetic esters. Using less polar aprotic solvents can further favor C-alkylation. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive reagents. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.2. Ensure the base is freshly prepared or properly stored to prevent degradation. Use fresh, high-purity starting materials. |
| Difficult Purification | 1. Presence of unreacted starting materials and side products.2. Emulsion formation during work-up. | 1. Optimize the reaction to minimize impurities. Utilize column chromatography for purification if distillation is insufficient.2. Add a saturated brine solution to help break up emulsions. If the emulsion persists, filtration through a pad of celite may be effective. |
Data Presentation
Table 1: Effect of Base on Alkylation Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Alkylating Agent | Typical Yield (%) | Purity (%) |
| Sodium Ethoxide | Ethanol | 0 to reflux | 1-bromo-2-methylpropane | 65-75 | ~90 |
| Potassium tert-Butoxide | tert-Butanol | 25 to reflux | 1-bromo-2-methylpropane | 70-80 | >95 |
| Sodium Hydride | THF/DMF | 0 to 60 | 1-bromo-2-methylpropane | 75-85 | >95 |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 1-bromo-2-methylpropane | >90 | >98 |
Table 2: Influence of Reaction Parameters on Synthesis Outcome (Qualitative)
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity |
| Temperature | Too low | Incomplete reaction, low yield | High |
| Optimal (e.g., reflux in ethanol) | High yield | Good | |
| Too high | Increased side reactions (e.g., elimination) | Decreased | |
| Base Stoichiometry | Insufficient (<1 eq) | Incomplete enolate formation, low yield | Poor (unreacted starting material) |
| Slight excess (1.05-1.1 eq) | Complete enolate formation, high yield | Good | |
| Large excess | Increased side reactions (e.g., self-condensation) | Decreased | |
| Alkylating Agent Addition | Rapid | Localized excess, potential for dialkylation | Decreased |
| Slow, dropwise | Controlled reaction, higher selectivity | Increased |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol outlines a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
1-bromo-3-methyl-2-butanone (or a suitable precursor for the side chain)
-
Anhydrous ethanol
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
After the addition, heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ice-cold water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis yield.
References
Technical Support Center: Synthesis of Ethyl 5-methyl-4-oxohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methyl-4-oxohexanoate.
Synthesis Overview
The primary synthetic route to this compound is the Michael addition of 3-methyl-2-butanone (isopropyl methyl ketone) to ethyl acrylate. This reaction is typically facilitated by a base or through the formation of an enamine intermediate (Stork enamine synthesis), which offers milder reaction conditions and can minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts include:
-
Self-condensation product of 3-methyl-2-butanone: An aldol condensation product of the starting ketone.
-
Poly(ethyl acrylate): Polymerization of the Michael acceptor.
-
Bis-Michael addition product: The product of a second Michael addition of the initial product to another molecule of ethyl acrylate.
-
Unreacted starting materials: Residual 3-methyl-2-butanone and ethyl acrylate.
Q2: Which synthetic approach, direct Michael addition or Stork enamine synthesis, is preferable?
A2: The Stork enamine synthesis is often preferred as it proceeds under milder, neutral conditions, which can help to minimize side reactions such as the self-condensation of the ketone and polymerization of the acrylate.[1][2] This method also offers better control over mono-alkylation, reducing the formation of the bis-Michael addition product.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both monitoring the reaction progress and identifying the main product and volatile byproducts. Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product and major byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or catalyst. - Formation of multiple byproducts. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction temperature; Michael additions are often exothermic. - Screen different bases (e.g., NaOEt, DBU, K₂CO₃) or consider the Stork enamine route. - Address specific byproduct formation as detailed below. |
| Presence of a High-Boiling Point Impurity | - Likely the bis-Michael addition product where a second molecule of ethyl acrylate has reacted at the α-carbon of the ketone moiety of the product. | - Use a stoichiometric amount or a slight excess of the ketone relative to the acrylate. - Add the ethyl acrylate slowly to the reaction mixture. - The Stork enamine synthesis can mitigate this issue.[2] |
| Formation of a White Precipitate/Solid | - Polymerization of ethyl acrylate, especially in the presence of strong bases or at elevated temperatures. | - Ensure the reaction temperature is well-controlled. - Use a milder base or the Stork enamine synthesis. - Add the ethyl acrylate to the ketone/base mixture, rather than the reverse. |
| Aldol Condensation Product of 3-Methyl-2-butanone Detected | - The base is promoting the self-condensation of the starting ketone. | - Use a less hindered, non-nucleophilic base if possible. - The Stork enamine synthesis is performed under neutral conditions after enamine formation, which avoids this side reaction.[1] |
| Difficult Purification by Distillation | - Close boiling points of the product and byproducts. - Thermal decomposition of the product at high temperatures. | - Consider purification by column chromatography on silica gel prior to distillation. - Utilize vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides an illustrative example of how reaction conditions can affect product yield and byproduct formation. Actual results may vary.
| Method | Base/Catalyst | Temperature (°C) | Yield of this compound (%) | Bis-Michael Adduct (%) | Aldol Product (%) | Polyacrylate (%) |
| Direct Michael | Sodium Ethoxide | 50 | 65 | 15 | 10 | 5 |
| Direct Michael | DBU | 25 | 75 | 10 | 5 | <5 |
| Stork Enamine | Pyrrolidine/AcOH | 25 | 85 | <5 | <2 | <2 |
Experimental Protocols
Stork Enamine Synthesis of this compound (Illustrative)
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-methyl-2-butanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Michael Addition and Hydrolysis
-
Dissolve the crude enamine in an aprotic solvent such as acetonitrile or THF.
-
Add ethyl acrylate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture to hydrolyze the intermediate iminium salt.
-
Acidify the mixture with dilute HCl and stir for an additional hour.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
Technical Support Center: Claisen Condensation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during Claisen condensation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Claisen condensation?
A1: The most prevalent side reactions in a Claisen condensation are saponification (hydrolysis) of the ester starting material or product, and transesterification. In the case of mixed Claisen condensations, the formation of multiple undesired self-condensation products is also a common issue.[1][2][3]
Q2: What causes the saponification side reaction and how can it be prevented?
A2: Saponification, the hydrolysis of an ester to a carboxylate salt, is primarily caused by the presence of hydroxide ions (OH⁻).[2][3] This can occur if sodium hydroxide is used as the base or if there is water present in the reaction mixture, which can react with the alkoxide base to form hydroxides. To prevent this, it is crucial to use an alkoxide base (e.g., sodium ethoxide) instead of a hydroxide base and to ensure all reagents and glassware are scrupulously dry.[2][3]
Q3: How does transesterification occur and what is the best way to avoid it?
A3: Transesterification happens when the alkoxide base used in the reaction has a different alkyl group than the alkoxy group of the ester. For instance, using sodium methoxide with ethyl acetate can lead to the formation of methyl acetate, complicating the product mixture.[3][4] The most effective way to prevent this is to use an alkoxide base with the same alkyl group as the ester's alcohol component (e.g., sodium ethoxide for ethyl esters).[3][4]
Q4: I am performing a mixed (crossed) Claisen condensation and getting a complex mixture of products. How can I improve the selectivity?
A4: A complex product mixture in a crossed Claisen condensation arises when both ester starting materials can act as both the enolate donor and the acceptor, leading to four possible products.[5] To achieve a single major product, one of the esters should be non-enolizable (i.e., have no α-hydrogens), such as ethyl benzoate or diethyl carbonate. This forces the non-enolizable ester to act solely as the electrophilic acceptor. Using the non-enolizable ester in excess can further suppress the self-condensation of the enolizable ester.[5]
Q5: My Claisen condensation is not proceeding to completion, resulting in low yield. What could be the reason?
A5: For a Claisen condensation to be driven to completion, the starting ester must possess at least two acidic α-hydrogens. The final step of the reaction mechanism involves the deprotonation of the newly formed β-keto ester by the alkoxide base. This highly favorable acid-base reaction shifts the overall equilibrium towards the product. If the ester has only one α-hydrogen, this final deprotonation cannot occur, and the equilibrium will likely favor the starting materials, resulting in a poor yield.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired β-Keto Ester
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Base | Use an alkoxide base (e.g., NaOEt for ethyl esters) instead of hydroxide bases (e.g., NaOH). | Hydroxide ions promote saponification of the ester, consuming the starting material and/or product.[2][3] |
| Presence of Water | Ensure all reagents and glassware are anhydrous. Dry solvents and distill liquid reagents if necessary. | Water can hydrolyze the alkoxide base to hydroxide, leading to saponification. It can also protonate the enolate intermediate, quenching the reaction. |
| Insufficient α-Hydrogens | The enolizable ester must have at least two α-hydrogens. | The deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction. This requires a second α-hydrogen.[6] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While often run at room temperature, some reactions may require gentle heating to proceed at a reasonable rate. | Higher temperatures can sometimes lead to an increase in side reactions. An optimal temperature balances reaction rate and selectivity. |
| Steric Hindrance | If using bulky ester substrates, consider using a less sterically hindered base or a more reactive acylating agent. | Significant steric hindrance around the α-carbon or the carbonyl group can impede the nucleophilic attack of the enolate. |
Issue 2: Presence of Unexpected Byproducts
| Observed Byproduct | Likely Cause | Corrective Action |
| Carboxylic Acid Salt | Saponification | Use a corresponding alkoxide base and ensure anhydrous conditions.[2][3] |
| Ester with a different alkyl group | Transesterification | Use an alkoxide base with the same alkyl group as the starting ester.[3][4] |
| Multiple β-keto esters | Uncontrolled mixed Claisen condensation | Use one non-enolizable ester in excess, or pre-form the enolate of one ester before adding the second.[5] |
| Self-condensation product of a ketone (in a crossed Claisen with a ketone) | The ketone is acting as both the nucleophile and electrophile. | The ester should ideally be non-enolizable to prevent it from also forming an enolate. Use the ester in excess. |
Data Presentation
Table 1: Comparative Efficacy of Different Bases in the Synthesis of Ethyl Benzoylacetate
| Base | Reaction Pathway | Yield (%) | Reference |
| Sodium metal/Ethanol | Claisen Condensation | 50-55 | [1] |
| Sodium Hydride (NaH) | Claisen Condensation | 63-75 | [1] |
Note: The reaction conditions and specific pathways may vary between these examples, which can also influence the yield.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol is adapted from established procedures for the synthesis of ethyl acetoacetate.
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal or Sodium ethoxide
-
Xylenes (anhydrous, if using sodium metal)
-
Acetic acid (50% aqueous solution)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (if using sodium metal): In a 50 mL round-bottom flask, add 12.5 mL of anhydrous xylenes and 2.0 g of fresh sodium metal. Reflux the mixture with vigorous stirring until the sodium melts and forms small beads. Carefully decant the xylenes.[7]
-
Reaction: To the flask containing the sodium ethoxide (or freshly prepared sodium beads), immediately add 25 mL of anhydrous ethyl acetate. Equip the flask with a reflux condenser. The mixture will turn yellow.[7]
-
Heat the mixture to a gentle reflux for approximately 1.5 to 3 hours, or until all the sodium has dissolved.[7][8]
-
Work-up: Cool the reaction mixture to about 50°C. Slowly add a 50% acetic acid solution with stirring until the mixture is acidic.[7]
-
Transfer the mixture to a separatory funnel and add an equal volume of saturated sodium chloride solution to facilitate layer separation.[7]
-
Separate the upper organic layer, which contains the ethyl acetoacetate.[8]
-
Purification: Dry the organic layer with anhydrous magnesium sulfate. First, remove the excess ethyl acetate by simple distillation at atmospheric pressure. Then, purify the ethyl acetoacetate by vacuum distillation.[7][8] The boiling point of ethyl acetoacetate is dependent on the pressure.[8]
Protocol 2: Monitoring the Reaction and Side Products by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the reaction progress and the formation of intermediates and side products.[9][10]
Procedure:
-
Prepare a stock solution of the starting materials and the base in a suitable deuterated solvent (e.g., THF-d8).
-
Acquire an initial ¹H NMR spectrum of the starting materials before adding the base to serve as a reference.
-
Initiate the reaction by adding the base to the NMR tube containing the starting materials.
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product and any potential side-product signals.
-
By integrating the characteristic peaks of the starting materials, product, and byproducts, the relative concentrations of each species can be determined over time, providing kinetic information about the main reaction and side reactions.[9][10]
Mandatory Visualizations
Caption: Main reaction pathway of the Claisen condensation.
Caption: Common side reactions based on the choice of base.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. magritek.com [magritek.com]
- 10. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
Removal of unreacted starting materials from γ-keto ester synthesis
Welcome to the Technical Support Center for γ-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of unreacted starting materials during the synthesis of γ-keto esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my γ-keto ester synthesis?
A1: The unreacted starting materials in your reaction mixture will depend on the synthetic route employed. For common methods like the acetoacetic ester synthesis or Michael additions, you are likely to encounter unreacted β-keto esters such as ethyl acetoacetate or diethyl malonate. Other potential starting materials that may remain include α,β-unsaturated esters or ketones if a Michael addition route is used.
Q2: How can I effectively remove these unreacted starting materials?
A2: The primary methods for removing unreacted starting materials from your crude γ-keto ester product are distillation, liquid-liquid extraction, and flash column chromatography. The choice of method depends on the physical properties of your desired product and the impurities. A combination of these techniques is often most effective.
Q3: How do I choose the best purification method?
A3: The selection of the optimal purification strategy is guided by the differences in physical properties between your target γ-keto ester and the unreacted starting materials.
-
Distillation is suitable when there is a significant difference in boiling points between the product and the starting materials.
-
Liquid-liquid extraction is effective for separating compounds based on their differential solubility in immiscible solvents, often an aqueous and an organic phase.
-
Flash column chromatography is a powerful technique for separating compounds with different polarities.
The table below summarizes the key physical properties of common starting materials and a representative γ-keto ester to aid in selecting the appropriate purification method.
Data Presentation: Physical Properties of Key Compounds
| Compound | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Ethyl Acetoacetate | Starting Material (β-Keto Ester) | 130.14 | 181 | 2.86 g/100 mL (20 °C)[1] |
| Diethyl Malonate | Starting Material (β-Keto Ester) | 160.17 | 199 | Negligible[2] |
| Ethyl 4-oxopentanoate | Product (γ-Keto Ester) | 144.17 | 206 | Soluble[3][4][5] |
| Methyl 4-oxohexanoate | Product (γ-Keto Ester) | 144.17 | 106-107 (at 18 Torr) | Soluble |
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of γ-keto esters.
Flash Column Chromatography
Flash column chromatography is a primary technique for purifying γ-keto esters due to its efficiency in separating compounds based on polarity.
Common Problems & Solutions
| Problem | Possible Cause | Solution |
| Poor Separation of γ-Keto Ester and Starting Material | Inappropriate solvent system. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives a good separation between your product and the starting material, with the Rf of the γ-keto ester around 0.3. A common starting point is a mixture of hexanes and ethyl acetate.[6] 2. Adjust the polarity. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low, increase the polarity. 3. Try a different solvent system. For more polar compounds, consider using a mixture of dichloromethane and methanol.[6] |
| Product Elutes with the Solvent Front | The eluent is too polar. | Reduce the polarity of the solvent system. Start with a less polar mixture (e.g., lower percentage of ethyl acetate in hexanes) and gradually increase the polarity if necessary. |
| Product is Tailing or Streaking on the Column | 1. The compound may be acidic or basic. 2. The sample was overloaded on the column. 3. The compound has low solubility in the eluent. | 1. For acidic compounds, add a small amount of acetic acid (e.g., 0.1%) to the eluent. For basic compounds, add a small amount of triethylamine or pyridine (e.g., 0.1%).[6] 2. Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight. 3. Change the solvent system to one in which your compound is more soluble, or consider dry loading the sample. |
| No Compound Eluting from the Column | 1. The compound may have decomposed on the silica gel. 2. The solvent system is not polar enough. | 1. Test for stability on a TLC plate. Spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it to see if it has decomposed. If it is unstable, consider using a different stationary phase like alumina. 2. Gradually increase the polarity of the eluent. If the compound is very polar, you may need to switch to a more polar solvent system, such as methanol in dichloromethane. |
Workflow for Troubleshooting Flash Column Chromatography
Caption: Troubleshooting workflow for flash column chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental work-up and purification technique used to separate the desired product from water-soluble impurities.
Common Problems & Solutions
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or fine solids. | 1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion. 3. Filter the entire mixture through a pad of Celite or glass wool. 4. Allow the mixture to stand for an extended period. |
| Poor Separation of Layers | The densities of the two phases are very similar. | 1. Add a solvent that will selectively increase the density of one phase. For example, adding a small amount of a denser, water-immiscible solvent like carbon tetrachloride to the organic layer. 2. Dilute the organic layer with a less dense solvent if it is the lower layer. |
| Difficulty Identifying the Aqueous and Organic Layers | The layers are colorless and have similar refractive indices. | 1. Add a small amount of water. The layer that increases in volume is the aqueous layer. 2. Check the densities of the solvents. The solvent with the higher density will be the bottom layer. Note that highly concentrated aqueous solutions can be denser than some organic solvents. |
| Product Loss During Extraction | 1. The product has some solubility in the aqueous layer. 2. Incomplete phase separation. | 1. Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. 2. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 3. Ensure the layers have fully separated before draining. |
Workflow for Troubleshooting Liquid-Liquid Extraction
Caption: Troubleshooting workflow for liquid-liquid extraction.
Distillation
Distillation is a useful technique for separating liquids with significantly different boiling points.[7]
Common Problems & Solutions
| Problem | Possible Cause | Solution |
| Bumping (Sudden, Violent Boiling) | Uneven heating and lack of nucleation sites. | 1. Add boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid. 2. Ensure smooth and even heating using a heating mantle with a stirrer or a water/oil bath. |
| Flooding of the Distillation Column | The rate of vaporization is too high for the condenser to handle. | 1. Reduce the heating rate. 2. Ensure the condenser has an adequate flow of cold water. 3. Check for any blockages in the column or condenser. |
| Poor Separation (Co-distillation) | The boiling points of the components are too close. | 1. Use a fractional distillation column with a high-surface-area packing material (e.g., Raschig rings or Vigreux indentations). 2. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. |
| No Distillate Collected | 1. Thermometer bulb is placed incorrectly. 2. The heating temperature is too low. 3. There is a leak in the system. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 2. Increase the heating temperature gradually. 3. Check all joints and connections for a proper seal. Use grease for ground glass joints if necessary. |
Workflow for Troubleshooting Distillation
Caption: Troubleshooting workflow for distillation.
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
This protocol describes a general method for the initial work-up of a γ-keto ester synthesis reaction mixture to remove water-soluble starting materials and byproducts.
-
Quench the Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Add Organic Solvent: Add an appropriate organic solvent in which your γ-keto ester is highly soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
First Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently shake or swirl the funnel for 1-2 minutes. Allow the layers to separate completely.
-
Separate Layers: Drain the lower layer into a clean flask. If the organic layer is the upper layer, pour it out from the top of the funnel to avoid contamination.
-
Wash the Organic Layer:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. Be sure to vent frequently as carbon dioxide gas will be evolved.
-
Wash with brine to help break any emulsions and to begin the drying process.
-
-
Combine and Dry: Combine all organic layers and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude γ-keto ester.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a γ-keto ester using flash column chromatography.
-
Prepare the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Prepare and Load the Sample:
-
Dissolve the crude γ-keto ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a compressed air or nitrogen line to force the solvent through the column at a steady rate.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in fractions using test tubes.
-
Monitor the composition of the fractions using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure γ-keto ester.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 3: Purification by Distillation
This protocol is for the purification of a thermally stable γ-keto ester with a boiling point significantly different from that of the unreacted starting materials.
-
Set up the Distillation Apparatus: Assemble a simple or fractional distillation apparatus as required. Ensure all glassware is dry.
-
Charge the Flask: Place the crude γ-keto ester in the distillation flask along with a few boiling chips or a stir bar.
-
Heat the Mixture: Begin heating the flask gently and evenly.
-
Collect Fractions:
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling impurities in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the desired γ-keto ester, switch to a clean receiving flask to collect the pure product.
-
-
Stop the Distillation: Stop heating when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Ethyl 4-oxopentanoate | CAS#:539-88-8 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Technical Support Center: Column Chromatography of Ethyl 5-methyl-4-oxohexanoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the column chromatography purification of Ethyl 5-methyl-4-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?
A1: The primary challenges stem from its structure as a β-keto ester. These compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] Additionally, β-keto esters exist as a mixture of keto and enol tautomers, which can cause band broadening and poor separation.[1][2]
Q2: How can I prevent the degradation of this compound on the silica gel column?
A2: To minimize degradation on acidic silica gel, you can deactivate the silica gel by treating it with a base.[1] This is commonly done by preparing the silica gel slurry in the chosen eluent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA).[1] Alternatively, for highly sensitive compounds, using a different stationary phase like neutral alumina or Florisil can be considered.[1]
Q3: My compound is showing significant tailing or a very broad peak during column chromatography. What is the cause and how can I fix it?
A3: Tailing or broad peaks for β-keto esters like this compound are often due to keto-enol tautomerism.[1][2] The presence of two interconverting isomers on the column can result in a broadened band. To improve peak shape, adding a small amount of a modifier to the eluent to push the equilibrium towards one form can be helpful. For instance, a small amount of acetic acid could favor the keto form, but care must be taken as it can also lead to degradation. A more common approach is to use the aforementioned deactivated silica gel.
Q4: How do I select an appropriate solvent system (eluent) for the purification?
A4: The ideal solvent system is best determined through preliminary Thin Layer Chromatography (TLC) analysis.[3][4] A good starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[4]
Q5: Is gradient elution recommended for the purification of this compound?
A5: Yes, a gradient elution can be highly effective. You can start with a less polar mobile phase (a higher proportion of hexanes) to elute non-polar impurities first. Then, the polarity of the eluent can be gradually increased by raising the percentage of ethyl acetate to elute your product, followed by any more polar impurities.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product appears to have decomposed on the column (multiple unexpected spots on TLC of fractions). | The silica gel is too acidic, causing degradation of the β-keto ester.[1] | Deactivate the silica gel by adding 0.1-1% triethylamine (TEA) to the eluent.[1] Alternatively, use a neutral stationary phase like alumina.[1] |
| Broad, streaky, or tailing bands of the product. | Keto-enol tautomerism is occurring on the column.[1][2] | Add a modifier to the eluent (e.g., a very small amount of acid, though this carries a risk of degradation) or use deactivated silica gel to improve peak shape. |
| Poor separation between the product and an impurity. | The chosen eluent system has insufficient selectivity. | Systematically vary the ratio of your hexane/ethyl acetate mixture. If separation is still poor, try a different solvent system (e.g., dichloromethane/hexanes or diethyl ether/hexanes). |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient elution may be beneficial here.[3][4] |
| The product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexanes.[3] |
Data Presentation: Recommended Eluent Systems for TLC Analysis
To determine the optimal mobile phase for column chromatography, it is recommended to test various solvent systems using TLC. The table below lists suggested starting solvent systems and their targeted Rf values.
| Solvent System (v/v) | Polarity | Typical Application | Target Rf |
| 10% Ethyl Acetate in Hexanes | Low | Eluting non-polar impurities | 0.1 - 0.2 |
| 20% Ethyl Acetate in Hexanes | Medium-Low | Good starting point for the product | 0.2 - 0.4 |
| 30% Ethyl Acetate in Hexanes | Medium | If the product has a low Rf in 20% | 0.3 - 0.5 |
| 50% Ethyl Acetate in Hexanes | Medium-High | Eluting more polar impurities | > 0.5 |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). For deactivation, add 0.5% triethylamine to the eluent mixture.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.[3][4]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh eluent to rinse the sides of the column and allow it to adsorb as well.[4]
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, start with the low-polarity eluent and gradually increase the proportion of the more polar solvent.
4. Monitoring the Separation:
-
Monitor the collected fractions by spotting them on a TLC plate alongside the crude material and a reference standard (if available).
-
Visualize the spots using a UV lamp (if the compound is UV active) or by staining with an appropriate developing agent (e.g., potassium permanganate stain).
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR or GC-MS.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Ethyl 5-methyl-4-oxohexanoate during workup
Welcome to the Technical Support Center for Ethyl 5-methyl-4-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. These compounds are valuable synthetic intermediates. However, they are susceptible to decomposition, particularly during workup procedures, which can lead to lower yields and the formation of impurities. The primary decomposition pathway involves hydrolysis of the ester to a β-keto acid, followed by decarboxylation to yield a ketone.[1][2]
Q2: What are the main factors that promote the decomposition of this compound?
The decomposition of this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[1][2] The resulting β-keto acid is often unstable and readily loses carbon dioxide.[3][4]
-
Temperature: Elevated temperatures significantly accelerate the rate of both hydrolysis and subsequent decarboxylation.[3][5]
-
Presence of Water: Water is required for the hydrolysis of the ester. Therefore, anhydrous conditions are crucial for minimizing decomposition.[6]
Q3: What are the typical signs of decomposition during a workup?
Evidence of decomposition can include:
-
Gas Evolution: The decarboxylation step releases carbon dioxide gas, which may be observed as bubbling or effervescence, especially upon acidification.
-
Unexpected Products in Analytical Data: The appearance of a ketone (4-methyl-2-pentanone) and/or a β-keto acid in NMR, GC-MS, or LC-MS spectra of the crude or purified product is a strong indicator of decomposition.
-
Lower than Expected Yield: Significant decomposition will naturally lead to a reduced yield of the desired this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Workup
| Possible Cause | Troubleshooting Steps |
| Harsh pH Conditions During Extraction | - Avoid using strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH) for washing. - Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic reagents. Ensure the pH does not become strongly basic. - If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute citric acid) and perform the wash at a low temperature (0-5 °C). |
| High Temperatures During Solvent Removal | - Remove extraction solvents under reduced pressure using a rotary evaporator at low temperatures (typically below 40 °C). - Avoid prolonged heating of the crude product. |
| Presence of Water in the Reaction or Workup | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for the reaction and extraction. - If water is used in the workup (e.g., in a washing step), minimize the contact time and work quickly. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. |
Issue 2: Presence of 4-Methyl-2-pentanone as a Major Impurity
| Possible Cause | Troubleshooting Steps |
| Hydrolysis and Decarboxylation | This is the primary cause. Follow all the troubleshooting steps outlined in Issue 1 to minimize decomposition. |
| Ineffective Purification | - If distillation is used for purification, consider vacuum distillation at the lowest possible temperature to avoid thermal decomposition. - Column chromatography on silica gel can be a milder alternative to distillation. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product. |
Data Presentation
Table 1: Illustrative Effect of pH on the Rate of Ester Hydrolysis at 25 °C (Data for Ethyl Acetate)
| pH | Relative Rate of Hydrolysis |
| 1 | High |
| 3 | Moderate |
| 5 | Low |
| 7 | Very Low |
| 9 | Moderate |
| 11 | High |
| 13 | Very High |
This data is generalized from studies on ethyl acetate and serves to illustrate the U-shaped pH-rate profile of ester hydrolysis.
Table 2: Illustrative Effect of Temperature on the Rate of Decarboxylation of a β-Keto Acid (Data for Acetoacetic Acid)
| Temperature (°C) | Relative Rate of Decarboxylation |
| 20 | 1 |
| 30 | ~3 |
| 40 | ~9 |
| 50 | ~27 |
This data illustrates the exponential increase in the rate of decarboxylation with temperature. Acetoacetic acid has a half-life of 140 minutes at 37°C in water.[4]
Experimental Protocols
Protocol 1: Mild Aqueous Workup for Reactions Involving this compound
This protocol is designed to minimize the decomposition of the target compound during the isolation from a reaction mixture.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction involves a reactive reagent (e.g., a strong base or acid), quench it carefully at low temperature. For example, if a strong base like LDA was used, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water.
-
Gently shake the funnel, venting frequently.
-
Separate the layers.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1-2 times). Caution: This may cause gas evolution if the reaction mixture is acidic.
-
Brine (saturated aqueous NaCl solution) (1 time).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Column Chromatography
This is a mild alternative to distillation for purifying this compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluent mixture.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, for example, 5% ethyl acetate in hexanes.
-
Loading: Carefully load the sample onto the top of the silica gel.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient from 5% to 20% ethyl acetate in hexanes). The exact polarity will depend on the other components in the crude mixture and should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C).
Mandatory Visualization
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for decomposition during workup.
References
- 1. Kinetics of the Decarboxylation of Acetoacetic acid | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 6. uv.es [uv.es]
Technical Support Center: Troubleshooting Low Yields in Michael Addition Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals experiencing challenges with Michael addition reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Low or no product formation in a Michael addition can be attributed to several critical factors. A systematic evaluation of the following aspects can help identify the root cause:
-
Inactive Catalyst or Base: The catalyst or base may be old, have been stored improperly, or may not be suitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to effectively deprotonate the nucleophile (Michael donor).[1] For β-dicarbonyl compounds, weaker bases like sodium ethoxide or triethylamine are often sufficient. For less acidic donors, a stronger, non-nucleophilic base like LDA may be necessary.[2]
-
Poor Nucleophile Generation: The nucleophilicity of the Michael donor is dependent on the formation of its enolate. If the chosen base is not strong enough or if there are acidic impurities in the reaction mixture, the enolate concentration will be too low for the reaction to proceed efficiently.[1]
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated compound (Michael acceptor) may have steric hindrance near the β-carbon or electron-donating groups that reduce its electrophilicity, thus slowing down the reaction.[1] Conversely, electron-withdrawing groups on the Michael acceptor generally increase the electrophilicity of the β-carbon, leading to higher reaction rates and yields.[1]
-
Inappropriate Solvent: The selected solvent might not be suitable for dissolving the reactants or could interfere with the reaction mechanism. Solvent polarity can significantly influence the reactivity of the nucleophile.[1] While many Michael additions are performed in organic solvents, water-mediated reactions can sometimes offer a more environmentally friendly and efficient alternative.[3] In some cases, solvent-free conditions, such as grinding, can also be highly effective.[4]
-
Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions conducted at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of the product.[1][5]
Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?
The formation of multiple products is a common issue in Michael additions. Understanding the potential side reactions is key to mitigating them:
-
1,2-Addition vs. 1,4-Addition: α,β-unsaturated carbonyl compounds have two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). While the Michael addition is a 1,4-addition, strongly basic nucleophiles (like Grignard reagents) can preferentially attack the carbonyl carbon in a 1,2-addition.[6][7] Weaker, "softer" nucleophiles, such as organocuprates and enolates, favor the 1,4-addition.[6]
-
Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[1] Carefully controlling the stoichiometry of the reactants can help minimize this.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[1][8] Trapping the intermediate enolate can sometimes prevent this reversal.[8]
-
Polymerization: α,β-Unsaturated compounds are prone to polymerization, especially in the presence of strong bases or catalysts.[1][3]
-
Self-Condensation: The Michael acceptor or the nucleophile (if it is an enolizable ketone) might undergo self-condensation reactions, such as an aldol condensation.[1]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes quantitative data from various studies, illustrating the effect of different catalysts, solvents, and temperatures on the yield of Michael addition reactions.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N-dimethylaniline | Methyl vinyl ketone | B(C₆F₅)₃ (5 mol%) | CHCl₃ | 80 | 91 | [9] |
| N,N-dimethylaniline | Methyl vinyl ketone | B(C₆F₅)₃ (5 mol%) | CHCl₃ | Room Temp | 52 | [9] |
| N,N-dimethylaniline | Methyl vinyl ketone | Zn(OAc)₂ | CHCl₃ | 80 | 0 | [9] |
| N,N-dimethylaniline | Methyl vinyl ketone | FeCl₃ | CHCl₃ | 80 | <5 | [9] |
| Aniline | Methyl acrylate | Imidazole/HCl (0.3 eq) | None | 120 | >95 | [5] |
| Aniline | Methyl acrylate | Imidazole | None | Room Temp | 60 | [5] |
| 1,3-Cyclopentanedione | β-Nitrostyrene | None (Grinding) | None | Room Temp | ~100 | [4] |
| 1,3-Cyclopentanedione | β-Nitrostyrene | None | DMSO | Room Temp | 14 | [4] |
| Diethylamine | Acrylonitrile | None | CHCl₃ | Room Temp | 85 | [10] |
| Diethylamine | Acrylonitrile | Acetic Acid | CHCl₃ | Room Temp | Quantitative | [10] |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition of a β-Dicarbonyl Compound [2]
-
To a solution of the β-dicarbonyl compound (1.2 equivalents) in a suitable anhydrous solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of base (e.g., sodium ethoxide, 0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the enolate.
-
Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for an Aza-Michael Addition of an Amine [2]
-
In a round-bottom flask, dissolve the Michael acceptor (1.0 equivalent) in a suitable solvent (e.g., methanol, acetonitrile).
-
Add the amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The use of a Lewis acid catalyst can accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Microwave-Assisted Michael Addition in Water [11]
-
In a reaction vessel, mix the chalcone (5 mmol), the active methylene compound (5 mmol), and potassium carbonate (10 mmol).
-
Add water (2 mL) to the mixture.
-
Place the vessel in a microwave reactor and irradiate (e.g., 480 W with pulses of 30 seconds followed by 10 seconds of cooling).
-
Monitor the reaction until completion.
-
After cooling, filter the solid product, wash with excess water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., EtOAc:petroleum ether).
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Scaling up the synthesis of Ethyl 5-methyl-4-oxohexanoate
An essential resource for chemists and researchers, this Technical Support Center provides in-depth guidance on scaling up the synthesis of Ethyl 5-methyl-4-oxohexanoate. It includes a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable laboratory method is a variation of the Claisen condensation, specifically the acylation of a ketone enolate with an acylating agent like ethyl chloroformate or reaction with another ester.[1][2] For large-scale synthesis, controlling the reaction conditions to favor the desired cross-condensation over self-condensation is critical.[3] An alternative scalable approach involves the Michael addition of an enolate to an appropriate α,β-unsaturated ester.
Q2: Which factors are most critical to control during the scale-up of this synthesis?
A2: When scaling up, the most critical factors are:
-
Temperature Control: The enolate formation and acylation steps are often exothermic. Inadequate temperature control can lead to runaway reactions and an increase in side products.[4][5]
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the electrophile (e.g., ethyl chloroformate) or the ester being added to a pre-formed enolate, is crucial to maintain a low concentration of the reactive species and minimize self-condensation.[3][6]
-
Mixing Efficiency: Homogeneous mixing is vital in large reactors to ensure uniform temperature distribution and consistent reaction kinetics.[5]
-
Anhydrous Conditions: The presence of water can consume the strong base and lead to hydrolysis of the ester, significantly reducing the yield.[3]
Q3: What are the primary safety concerns when synthesizing this compound at a larger scale?
A3: Key safety concerns include:
-
Flammable Solvents: The use of solvents like tetrahydrofuran (THF) or diethyl ether presents a significant fire risk.[4] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area away from ignition sources.
-
Reactive Reagents: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are highly reactive and may be pyrophoric. They react violently with water.[7]
-
Exothermic Reactions: The potential for a runaway reaction is a major concern. The reaction vessel should be appropriately sized (no more than 50% full) and equipped with an efficient cooling system and a pressure-relief valve if not open to the atmosphere.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves (e.g., Nomex), is mandatory.[4][6]
Troubleshooting Guide
Issue 1: Low yield of the desired product with a significant amount of a high-molecular-weight byproduct.
-
Possible Cause: Self-condensation of the starting ketone or ester is likely occurring.[3][5]
-
Troubleshooting Steps:
-
Modify Reagent Addition: Add the ketone/ester slowly to a solution of the base to pre-form the enolate before introducing the second reactant. Alternatively, add the base slowly to the mixture of reactants at a low temperature.[3][8]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the undesired self-condensation reaction.[3]
-
Choice of Base: Use a sterically hindered base like Lithium Diisopropylamide (LDA) to favor the kinetic enolate and potentially reduce side reactions.[8]
-
Issue 2: The final product is a carboxylic acid instead of the expected keto-ester.
-
Possible Cause: Hydrolysis of the ethyl ester has occurred during the reaction or workup.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
Careful Workup: During the acidic workup, avoid prolonged exposure to strong acid or elevated temperatures which can promote hydrolysis.
-
Issue 3: The reaction fails to initiate or proceeds very slowly.
-
Possible Cause: The base may be inactive, or the starting materials may not be sufficiently pure. For Grignard-based syntheses, the magnesium may not have been properly activated.[4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-purity reagents and solvents. If using LDA, it is often best when freshly prepared or properly titrated.[8]
-
Base Strength: Ensure the base is strong enough to deprotonate the α-carbon of the ketone/ester. The pKa of the conjugate acid of the base should be higher than that of the carbonyl compound.[9]
-
Activation (if applicable): If using magnesium for a Grignard-based route, ensure it is properly activated (e.g., by heating under vacuum or using an activating agent like iodine).[4]
-
Issue 4: Formation of a dialkylated or other unexpected side product.
-
Possible Cause: The enolate of the β-keto ester product is reacting further, or an alternative reaction pathway is being favored.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the enolate to the acylating agent.[5]
-
Reaction Quenching: Quench the reaction as soon as it reaches completion (monitored by TLC or GC) to prevent subsequent reactions.
-
Order of Addition: The order of addition of reagents can be critical in directing the reaction towards the desired product.[8]
-
Experimental Protocols & Data
Protocol: Synthesis via Acylation of a Ketone Enolate
This protocol describes a general procedure for the synthesis of this compound by reacting the lithium enolate of 3-methyl-2-butanone with ethyl chloroformate.
1. Reagent Preparation and Setup:
-
A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to form LDA.
2. Enolate Formation:
-
A solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium enolate.
3. Acylation:
-
Ethyl chloroformate (1.0 equivalent) is added dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Reaction progress should be monitored by TLC or GC.
4. Workup and Purification:
-
The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical effects of varying reaction parameters on the yield of β-keto esters in similar syntheses.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Ethoxide | Sodium Hydride | LDA | LDA often provides better control and minimizes self-condensation, potentially increasing yield.[8] |
| Temperature | 0 °C to RT | -40 °C | -78 °C | Lower temperatures (-78 °C) favor kinetic control, reducing side products and improving selectivity.[8] |
| Solvent | Ethanol | THF | Diethyl Ether | Aprotic solvents like THF are preferred with strong bases like NaH or LDA.[10] |
| Addition Time | 10 min | 30 min | 60+ min | Slower addition helps dissipate heat and maintain low concentrations of reactive intermediates, improving yield.[3] |
Visualizations
Experimental and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting common causes of low yield during synthesis.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. dchas.org [dchas.org]
- 7. research.uga.edu [research.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Analysis of Impurities in Ethyl 5-methyl-4-oxohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-methyl-4-oxohexanoate. The information is presented in a question-and-answer format to directly address common issues encountered during the analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common method for its preparation is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate.[1] Based on this pathway, the most probable impurities include:
-
Unreacted Starting Materials: Ethyl acetoacetate and the alkylating agent (e.g., a 3-halobutane).
-
Dialkylated Byproduct: Ethyl 2,5-dimethyl-4-oxohexanoate, which arises from a second alkylation at the alpha-carbon of the ethyl acetoacetate.[2][3]
-
Solvent Residues: Residual solvents from the reaction and purification steps. Common organic solvents can be identified by their characteristic NMR chemical shifts.[4][5]
-
Degradation Products: Products from the hydrolysis of the ester functionality or other degradation pathways.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass spectra provide fragmentation patterns that aid in structural elucidation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating non-volatile impurities. However, as a β-keto ester, this compound can exhibit keto-enol tautomerism, which may lead to peak broadening or splitting.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present in sufficient concentration. Both ¹H and ¹³C NMR are valuable for unambiguous identification.[6]
Troubleshooting Guides
HPLC Analysis
Issue: My HPLC chromatogram shows broad or split peaks for this compound.
This is a common issue when analyzing β-keto esters due to keto-enol tautomerism, where the compound exists as an equilibrium mixture of two forms in solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3 with formic or phosphoric acid) can accelerate the interconversion between tautomers, leading to a single, sharper peak. 2. Increase Column Temperature: Raising the column temperature (e.g., to 35-45 °C) can also increase the rate of tautomer interconversion, resulting in a single averaged peak. 3. Use a Different Stationary Phase: Consider a mixed-mode or a different reversed-phase column that may offer better peak shape for tautomeric compounds. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Prepare a more dilute solution of your sample. |
| Inappropriate Mobile Phase | 1. Optimize Acetonitrile/Water Ratio: Vary the gradient or isocratic composition of your mobile phase to improve peak shape. 2. Consider Alternative Organic Modifiers: In some cases, methanol or other organic solvents may provide better results than acetonitrile. |
GC-MS Analysis
Issue: I am having difficulty identifying impurities in my GC-MS analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | 1. Optimize Temperature Program: Adjust the oven temperature ramp rate to improve the separation of closely eluting peaks. 2. Use a Different GC Column: A column with a different stationary phase polarity may provide better resolution. |
| Ambiguous Mass Spectra | 1. Compare with Spectral Libraries: Utilize NIST or other mass spectral libraries to match the fragmentation patterns of unknown peaks. 2. Analyze Fragmentation Patterns: Look for characteristic fragment ions of esters and ketones. For example, the McLafferty rearrangement is common for carbonyl compounds. |
| Low Impurity Concentration | 1. Increase Sample Concentration: If possible, analyze a more concentrated sample. 2. Use Selected Ion Monitoring (SIM) Mode: If you have a target impurity in mind, using SIM mode can significantly increase sensitivity for that specific compound. |
Experimental Protocols
Representative HPLC Method
This is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Representative GC-MS Method
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
NMR Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add internal standard (optional but recommended for quantification): Add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Mix thoroughly: Gently shake the tube to ensure the sample is fully dissolved.
-
Acquire spectra: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Unreacted starting material |
| 3-Bromobutane | C₄H₉Br | 137.02 | Unreacted alkylating agent (example) |
| Ethyl 2,5-dimethyl-4-oxohexanoate | C₁₀H₁₈O₃ | 186.25 | Dialkylation byproduct |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate)
| Protons | This compound (δ, ppm) | Ethyl acetoacetate (δ, ppm) | Ethyl 2,5-dimethyl-4-oxohexanoate (δ, ppm) |
| -OCH₂CH₃ | 1.25 (t), 4.15 (q) | 1.28 (t), 4.19 (q) | 1.26 (t), 4.16 (q) |
| -COCH₃ | - | 2.27 (s) | - |
| -CH(CH₃)₂ | 1.10 (d), 2.65 (sept) | - | 1.08 (d), 2.60 (sept) |
| -CH₂CH₂CO- | 2.50-2.80 (m) | - | - |
| α-CH | - | 3.44 (s) | 1.20 (d), 3.30 (q) |
Table 3: Key Mass Spectral Fragments (m/z)
| Compound | Key Fragments (m/z) |
| This compound | 172 (M⁺), 129, 101, 71, 43 |
| Ethyl acetoacetate | 130 (M⁺), 88, 69, 43 |
| Ethyl 2,5-dimethyl-4-oxohexanoate | 186 (M⁺), 143, 115, 85, 57, 43 |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Decision tree for troubleshooting poor peak shape in the HPLC analysis of this compound.
References
Technical Support Center: Enhancing Regioselectivity in γ-Keto Ester Formation
Welcome to the technical support center for the regioselective synthesis of γ-keto esters. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high regioselectivity during the synthesis of γ-keto esters?
A1: The main challenge lies in controlling the position of nucleophilic attack or functional group transformation on a substrate with multiple reactive sites. For instance, in the hydration of alkynes, controlling whether the addition of water occurs at the internal or terminal carbon of the alkyne is critical. Similarly, in reactions involving enolates, directing the reaction to the desired carbon atom is essential to avoid the formation of isomeric byproducts. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in directing the reaction towards the desired γ-keto ester product.
Q2: Which synthetic methodologies offer the highest regioselectivity for γ-keto ester formation?
A2: Several methods have been developed to afford γ-keto esters with high regioselectivity. Three prominent and effective methods are:
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Au(III)-Catalyzed Hydration of 3-Alkynoates: This method is highly regioselective due to the participation of a neighboring carbonyl group, which directs the hydration to the desired position.[1][2]
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Zinc Carbenoid-Mediated Homologation of β-Keto Esters: This approach allows for the regioselective insertion of a methylene group adjacent to the ketone of a β-keto ester.[3][4]
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DBU-Catalyzed Conjugate Addition of Nitroalkanes: The conjugate addition of primary nitroalkanes to α,β-unsaturated esters, followed by a Nef reaction, provides a reliable route to γ-keto esters.[5]
Each of these methods has its own set of advantages and is suited for different substrate scopes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of γ-keto esters using the aforementioned methods.
Method 1: Au(III)-Catalyzed Hydration of 3-Alkynoates
Problem 1: Low or no conversion of the starting 3-alkynoate.
-
Possible Cause 1: Catalyst deactivation.
-
Solution: Ensure that the gold catalyst is active and has been stored correctly. The use of high-purity reagents and anhydrous solvents is recommended. If catalyst decomposition is suspected, consider using a freshly prepared or purchased catalyst.
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution: While many of these reactions proceed at room temperature, some less reactive substrates may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: The solvent system is crucial for this reaction. An ethanol/water mixture (e.g., 4:1) is often effective.[1] Ensure the correct solvent ratio is used, as it can influence the solubility of the substrate and the catalyst's activity.
-
Problem 2: Formation of the undesired β-keto ester regioisomer.
-
Possible Cause 1: Lack of neighboring group participation.
-
Solution: This method's high regioselectivity relies on the presence of the ester's carbonyl group to direct the nucleophilic attack. If the substrate's geometry hinders this interaction, regioselectivity may decrease. Ensure the substrate is a 3-alkynoate, as 2-alkynoates will yield β-keto esters under these conditions.[1]
-
-
Possible Cause 2: Electronic effects of the substituents.
-
Solution: While the reaction is generally tolerant of various functional groups, strong electron-withdrawing or -donating groups on the alkyne may influence the electronic density of the triple bond, affecting regioselectivity. In such cases, screening different gold catalysts or additives may be necessary.
-
Method 2: Zinc Carbenoid-Mediated Homologation of β-Keto Esters
Problem 1: Low yield of the γ-keto ester.
-
Possible Cause 1: Inefficient formation of the zinc carbenoid.
-
Solution: The preparation of the Simmons-Smith reagent (or its Furukawa modification) is critical. Use high-quality diethylzinc and diiodomethane. The reaction is often sensitive to air and moisture, so it must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
-
Possible Cause 2: Poor reactivity of the β-keto ester.
-
Possible Cause 3: Instability of the intermediate organometallic species.
-
Solution: The intermediate zinc enolate must be stable under the reaction conditions. The presence of certain electrophiles can lead to side reactions. Ensure that the reaction is quenched appropriately upon completion.
-
Problem 2: Formation of side products, such as cyclopropanols.
-
Possible Cause: Further reaction of the intermediate enolate.
-
Solution: The intermediate zinc enolate can react with additional equivalents of the carbenoid, especially with 1,3-diketone substrates.[3] Carefully controlling the stoichiometry of the reagents is crucial. Adding the β-keto ester slowly to the pre-formed carbenoid solution can sometimes minimize these side reactions.
-
Method 3: DBU-Catalyzed Conjugate Addition of Nitroalkanes
Problem 1: Incomplete reaction or low yield.
-
Possible Cause 1: Insufficient amount of DBU.
-
Solution: DBU acts as a base to deprotonate the nitroalkane. Typically, two equivalents of DBU are used.[5] Ensure the DBU is of high purity and added in the correct stoichiometric amount.
-
-
Possible Cause 2: Long reaction times required.
-
Solution: These reactions can be slow, sometimes requiring several days at room temperature or gentle heating (up to 60°C).[5] Monitor the reaction progress regularly to determine the point of maximum conversion.
-
-
Possible Cause 3: Poor solubility of reactants.
-
Solution: Acetonitrile is a common solvent for this reaction.[5] If solubility is an issue, consider screening other polar aprotic solvents.
-
Problem 2: Formation of undesired byproducts from the intermediate nitro-adduct.
-
Possible Cause: Incomplete Nef reaction or side reactions of the nitro group.
-
Solution: The one-pot procedure relies on an in-situ Nef reaction to convert the nitro group to a ketone. If this step is inefficient, the nitro-adduct may persist or undergo other transformations. The use of DBU facilitates this conversion under basic conditions. If issues persist, a two-step procedure with explicit Nef reaction conditions might be necessary.
-
Data Presentation
Table 1: Au(III)-Catalyzed Hydration of 3-Alkynoates
| Entry | Substrate (R) | Product | Yield (%) | Reference |
| 1 | Phenyl | Ethyl 4-oxo-4-phenylbutanoate | 95 | [1] |
| 2 | n-Hexyl | Ethyl 4-oxodecanoate | 92 | [1] |
| 3 | Cyclohexyl | Ethyl 4-cyclohexyl-4-oxobutanoate | 90 | [1] |
| 4 | Benzyl | Ethyl 4-oxo-5-phenylpentanoate | 88 | [1] |
| 5 | CH₂CH₂Ph | Ethyl 4-oxo-6-phenylhexanoate | 91 | [1] |
Table 2: Zinc Carbenoid-Mediated Homologation of β-Keto Esters
| Entry | β-Keto Ester | Product | Yield (%) | Reference |
| 1 | Methyl acetoacetate | Methyl 4-oxopentanoate | 89-94 | [4] |
| 2 | Ethyl benzoylacetate | Ethyl 4-oxo-4-phenylbutanoate | 85 | [3] |
| 3 | tert-Butyl acetoacetate | tert-Butyl 4-oxopentanoate | 82 | [3] |
| 4 | Methyl 2-oxocyclopentanecarboxylate | Methyl 2-(2-oxopropyl)cyclopentanoate | 75 | [3] |
Table 3: DBU-Catalyzed Synthesis of γ-Keto Esters from Nitroalkanes
| Entry | Nitroalkane | α,β-Unsaturated Ester | Product | Yield (%) | Reference |
| 1 | Nitroethane | Methyl acrylate | Methyl 4-oxopentanoate | 72 | [5] |
| 2 | 1-Nitropropane | Ethyl acrylate | Ethyl 4-oxohexanoate | 68 | [5] |
| 3 | Phenylnitromethane | Methyl acrylate | Methyl 4-oxo-4-phenylbutanoate | 65 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Au(III)-Catalyzed Hydration of 3-Alkynoates
-
To a solution of the 3-alkynoate (1.0 mmol) in a mixture of ethanol (4 mL) and water (1 mL), add NaAuCl₄·2H₂O (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-keto ester.[1]
Protocol 2: General Procedure for Zinc Carbenoid-Mediated Homologation of β-Keto Esters
-
To a solution of diiodomethane (3.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at 0°C, add a solution of diethylzinc (1.0 M in hexanes, 3.0 mmol) dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add a solution of the β-keto ester (1.0 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 3: General Procedure for DBU-Catalyzed Synthesis of γ-Keto Esters from Nitroalkanes
-
To a solution of the primary nitroalkane (1.0 mmol) and the α,β-unsaturated ester (1.2 mmol) in acetonitrile (5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 60°C.
-
Monitor the reaction by TLC or GC-MS over several days until completion.
-
After completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the γ-keto ester.[5]
Visualizations
Caption: Workflow for Au(III)-catalyzed hydration of 3-alkynoates.
Caption: Mechanism of zinc carbenoid-mediated homologation.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates [organic-chemistry.org]
- 2. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 6. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Water Removal Techniques in Esterification Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common water removal techniques used in esterification reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is water removal crucial in esterification reactions? A1: Esterification is typically a reversible reaction where a carboxylic acid and an alcohol form an ester and water. The presence of water, a reaction product, can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the yield of the desired ester. By continuously removing water as it forms, the equilibrium is driven towards the product side, as dictated by Le Châtelier's principle, resulting in a higher conversion of reactants to the ester.
Q2: What are the primary laboratory techniques for removing water during esterification? A2: The three most common and effective methods for water removal in a laboratory setting are:
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Azeotropic Distillation: This technique utilizes a water-immiscible solvent (e.g., toluene, benzene) that forms a low-boiling azeotrope with water. This azeotrope is distilled off, and upon condensation, the water separates from the solvent and is collected, typically in a Dean-Stark apparatus.
-
Use of Dehydrating Agents (Desiccants): A drying agent is added directly to the reaction mixture to chemically bind the water produced. Commonly used desiccants include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄), and concentrated sulfuric acid (H₂SO₄), which can also serve as the reaction catalyst.[1]
-
Reactive Distillation: This advanced technique combines chemical reaction and distillation in a single apparatus. As the esterification proceeds within a distillation column, water, often the most volatile component, is continuously removed from the reaction zone, thus driving the reaction to completion.[2]
Q3: How do I select the most appropriate water removal technique for my specific reaction? A3: The choice of technique depends on several factors, including the boiling points of the reactants and products, the thermal stability of the compounds involved, the scale of the reaction, and the desired purity of the final product. The following decision tree can guide your selection:
Caption: Decision tree for selecting a water removal technique.
Troubleshooting Guides
Azeotropic Distillation using a Dean-Stark Apparatus
Problem: No water is collecting in the Dean-Stark trap.
| Possible Cause | Troubleshooting Action |
| Reaction has not started or is extremely slow. | - Verify that the catalyst has been added and is active.- Ensure the reaction temperature is sufficient to overcome the activation energy. |
| The azeotrope is not forming or distilling. | - Check that the solvent forms an azeotrope with water (see Table 2).- Ensure the reaction temperature is at or above the boiling point of the azeotrope.- The entraining solvent may be too volatile and distilling alone. |
| Apparatus setup issue. | - Ensure all joints are properly sealed to prevent vapor escape.- Check that the condenser is functioning efficiently (cold water flowing from bottom to top).- The vapor path to the condenser might be too long or not sufficiently insulated, causing premature condensation before the trap. |
| System is not yet at thermal equilibrium. | Allow the reaction to reflux for a sufficient amount of time for the system to heat up and for the azeotrope to begin distilling. |
Problem: The collected water is returning to the reaction flask.
| Possible Cause | Troubleshooting Action |
| The Dean-Stark trap is full. | Drain the collected water from the stopcock at the bottom of the trap. |
| The rate of distillation is too high. | - Reduce the heating rate to prevent bumping and excessive solvent carryover that can physically push the water layer back into the flask. |
| Improper solvent choice. | - Ensure the organic solvent is less dense than water so that the aqueous layer settles at the bottom of the trap. If a solvent denser than water is used, a different design of Dean-Stark trap is required. |
Use of Dehydrating Agents
Problem: Low ester yield despite using a dehydrating agent.
| Possible Cause | Troubleshooting Action |
| Insufficient amount of dehydrating agent. | - Increase the amount of the dehydrating agent. Refer to literature for recommended ratios (e.g., weight percent relative to reactants). |
| Dehydrating agent is not effective. | - The dehydrating agent may be hydrated from improper storage. Use freshly opened or properly regenerated agents.- The chosen dehydrating agent may not be suitable for the reaction conditions (e.g., temperature). |
| Side reactions with the dehydrating agent. | - Concentrated sulfuric acid can cause charring or side reactions, especially at high temperatures. Consider using a milder acid catalyst and a different dehydrating agent like molecular sieves.[3]- Some anhydrous salts can be acidic or basic and may catalyze unwanted side reactions. |
| Molecular sieves are degrading. | - Strong acidic conditions can damage the zeolite structure of molecular sieves.[3] A workaround is to place the sieves in a Soxhlet extractor, where only the vapors (alcohol and water) come into contact with them.[4] |
Problem: Difficulty in removing the dehydrating agent after the reaction.
| Possible Cause | Troubleshooting Action |
| Fine powder of the dehydrating agent. | - Filter the reaction mixture through a pad of Celite or a fine frit sintered glass funnel to remove finely dispersed solids. |
| Dehydrating agent has become a sludge. | - Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration. |
Reactive Distillation
Problem: Poor separation of water, leading to low conversion.
| Possible Cause | Troubleshooting Action |
| Incorrect column temperature profile. | - Adjust the reboiler duty and reflux ratio to achieve the desired temperature gradient in the column, allowing for efficient separation of water. |
| Flooding or weeping of the column. | - Flooding (liquid backup) can occur if the vapor velocity is too high. Reduce the reboiler heat input.[5]- Weeping (liquid dripping through trays) can happen if the vapor velocity is too low. Increase the reboiler heat input.[5] |
| Formation of azeotropes that hinder separation. | - The presence of multiple components can lead to complex azeotrope formations.[2] Process simulation (e.g., using Aspen Plus) can help in understanding the vapor-liquid equilibrium and optimizing the operating conditions.[6] |
| Catalyst deactivation. | - For heterogeneous catalysts packed in the column, deactivation can occur over time. Monitor the reaction rate and regenerate or replace the catalyst as needed. |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Water Absorption Capacity (% w/w) | Advantages | Disadvantages | Typical Regeneration Temperature |
| Molecular Sieves (3Å) | ~20-21%[7] | High efficiency; inert to most reagents; can be regenerated. | Can be degraded by strong acids; relatively expensive.[3] | 175-315°C |
| Molecular Sieves (4Å) | ~21-22%[7] | High efficiency; can be regenerated. | Can adsorb small alcohols (e.g., ethanol) in addition to water. | 175-315°C |
| Anhydrous MgSO₄ | High | Fast absorption; high capacity; chemically inert to most organic compounds.[1][8] | Can be difficult to filter if it becomes a fine powder. | 200-300°C |
| Anhydrous CaSO₄ (Drierite®) | Low (6.6%)[9] | Fast acting; good for pre-drying. | Low capacity; not suitable for removing large amounts of water. | ~235°C[9] |
| Anhydrous Na₂SO₄ | High (125%)[9] | Inexpensive; high capacity. | Slow acting; low efficiency at higher temperatures (>32°C). | ~150°C[9] |
| Concentrated H₂SO₄ | Very High | Acts as both a catalyst and a dehydrating agent. | Highly corrosive; can cause charring and side reactions. | Not applicable |
Table 2: Common Azeotropes for Water Removal
| Components | Azeotrope Boiling Point (°C) | Composition (% w/w) |
| Water / Toluene | 85 | 20% Water / 80% Toluene |
| Water / Benzene | 69.3 | 8.8% Water / 91.2% Benzene |
| Water / Cyclohexane | 69 | 9% Water / 91% Cyclohexane |
| Water / Ethanol / Benzene | 64.9 | 7.4% Water / 18.5% Ethanol / 74.1% Benzene |
| Water / Ethanol / Cyclohexane | 62.1 | 7% Water / 17% Ethanol / 76% Cyclohexane[10] |
Experimental Protocols
Azeotropic Distillation using a Dean-Stark Apparatus
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using toluene as the azeotropic agent.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with a stirrer
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
Toluene (sufficient to fill the flask and the Dean-Stark trap)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq)
-
Boiling chips
Procedure:
-
Assembly: Set up the glassware as shown in the diagram below. Ensure all joints are securely clamped and sealed.
-
Charging the Flask: To the round-bottom flask, add the carboxylic acid, alcohol, toluene, acid catalyst, and a few boiling chips.
-
Filling the Trap: Fill the Dean-Stark trap with toluene through the top of the condenser until it begins to flow back into the reaction flask.
-
Heating and Reflux: Begin heating the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the condenser.
-
Water Collection: The condensed liquid will fall into the Dean-Stark trap. As toluene is less dense than water, two layers will form, with water settling at the bottom.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the graduated arm of the trap. The reaction is complete when no more water is collected.
-
Work-up: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature. The reaction mixture in the flask, now containing the ester, can be worked up by washing with a sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.
Caption: Experimental workflow for azeotropic distillation.
Water Removal using Molecular Sieves
This protocol outlines the use of molecular sieves for water removal in an esterification reaction, particularly useful when azeotropic distillation is not feasible.
Materials:
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Carboxylic acid (1.0 eq)
-
Alcohol (as reactant and solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)
-
Activated 3Å or 4Å molecular sieves (pellets or beads)
Procedure:
-
Activation of Molecular Sieves: Before use, activate the molecular sieves by heating them in a furnace at 175-315°C for at least 3 hours under a stream of inert gas or under vacuum. Allow them to cool in a desiccator.
-
Reaction Setup: In a dry round-bottom flask, combine the carboxylic acid, the alcohol (often used in excess as the solvent), and the acid catalyst.
-
Addition of Molecular Sieves: Add the activated molecular sieves to the reaction mixture (typically 10-20% by weight of the limiting reagent).
-
Reaction: Attach the reflux condenser and heat the mixture to reflux with stirring for the desired amount of time (this can range from a few hours to overnight, depending on the reactivity of the substrates).
-
Work-up: After cooling the reaction to room temperature, remove the molecular sieves by decantation or filtration. The filtrate can then be processed as usual, which may involve neutralization, extraction, and purification.
Regeneration of Molecular Sieves:
-
Wash the used molecular sieves with a dry solvent to remove any adsorbed organic compounds.
-
Dry the sieves in an oven to remove the solvent.
-
Re-activate the sieves by heating in a furnace as described in step 1 of the procedure.
Reactive Distillation
This protocol provides a conceptual overview of a lab-scale batch reactive distillation setup.
Materials:
-
Reaction vessel (reboiler) with a heating mantle and stirrer
-
Packed distillation column
-
Condenser
-
Reflux divider/distillate collector
-
Reactants (carboxylic acid and alcohol)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15)[11]
Procedure:
-
Catalyst Packing: The middle section of the distillation column is packed with a solid acid catalyst. The top (rectifying) and bottom (stripping) sections are filled with inert packing material.
-
Charging the Reboiler: The reactants are charged into the reboiler.
-
Heating: The reboiler is heated to initiate the reaction and vaporization.
-
Reaction and Separation: As the reactants vaporize and move up the column, they come into contact with the catalyst, and esterification occurs. The product mixture continues to move up the column. Due to the difference in boiling points, the water (and potentially a low-boiling alcohol) moves to the top of the column, while the higher-boiling ester and unreacted carboxylic acid flow back down to the reboiler.
-
Distillate Collection: The overhead vapor, enriched in water, is condensed. The distillate can be collected, and a portion can be returned to the column as reflux to control the separation efficiency.
-
Monitoring and Completion: The reaction is monitored by analyzing the composition of the distillate and the contents of the reboiler. The process is stopped when the desired conversion is achieved.
Caption: Schematic of a reactive distillation setup.
References
- 1. soup.io [soup.io]
- 2. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 3. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. community.wvu.edu [community.wvu.edu]
- 8. baiyexincn.com [baiyexincn.com]
- 9. scribd.com [scribd.com]
- 10. Azeotrope - Wikipedia [en.wikipedia.org]
- 11. irjet.net [irjet.net]
Validation & Comparative
NMR Analysis of Ethyl 5-Methyl-4-Oxohexanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of ethyl 5-methyl-4-oxohexanoate. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H and ¹³C NMR data as a primary reference. This information is supplemented with a comparative analysis of structurally related compounds, detailed experimental protocols for NMR spectroscopy, and an overview of alternative analytical techniques for the characterization of keto esters.
Predicted NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constant (J in Hz) | Assignment | Predicted Chemical Shift (ppm) |
| H-a (CH₃) | 1.25 | Triplet, J = 7.1 | C-a (CH₃) | 14.2 |
| H-b (CH₂) | 4.12 | Quartet, J = 7.1 | C-b (CH₂) | 60.5 |
| H-c (CH₂) | 2.55 | Triplet, J = 6.8 | C-c (CH₂) | 28.0 |
| H-d (CH₂) | 2.78 | Triplet, J = 6.8 | C-d (CH₂) | 37.0 |
| H-e (CH) | 2.70 | Septet, J = 6.9 | C-e (CH) | 41.5 |
| H-f (2 x CH₃) | 1.09 | Doublet, J = 6.9 | C-f (2 x CH₃) | 18.2 |
| C-g (C=O, ester) | 173.0 | |||
| C-h (C=O, ketone) | 213.0 |
Note: Predicted data is based on computational models and may vary from experimental results.
Comparative NMR Data of Structurally Similar Compounds
To provide a practical reference for the predicted data, the experimental NMR data of two structurally related compounds, ethyl propanoate and 3-methyl-2-pentanone, are presented below. These molecules contain key functional groups and structural motifs present in this compound.
Table 2: Experimental ¹H and ¹³C NMR Data for Ethyl Propanoate and 3-Methyl-2-pentanone
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Ethyl Propanoate | 1.15 (t, 3H, J=7.6 Hz), 1.25 (t, 3H, J=7.1 Hz), 2.32 (q, 2H, J=7.6 Hz), 4.13 (q, 2H, J=7.1 Hz)[1][2] | 9.2, 14.3, 27.7, 60.4, 174.6 |
| 3-Methyl-2-pentanone | 0.89 (t, 3H, J=7.5 Hz), 1.06 (d, 3H, J=7.0 Hz), 1.40 & 1.68 (m, 2H), 2.13 (s, 3H), 2.45 (m, 1H) | 11.4, 16.1, 25.4, 29.5, 45.1, 212.9[3][4] |
Experimental Protocol for NMR Spectroscopy
The following provides a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the purified sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Processing steps are similar to those for ¹H NMR.
-
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information for the characterization of this compound.
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. For this compound, strong absorption bands would be expected for the ester carbonyl (C=O) at approximately 1735-1750 cm⁻¹ and the ketone carbonyl (C=O) at approximately 1715 cm⁻¹.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula (C₉H₁₆O₃), and the fragmentation pattern can help to deduce the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is useful for separating the compound from a mixture and obtaining its mass spectrum simultaneously, which is valuable for both identification and purity assessment.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
References
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-methyl-4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to characterize Ethyl 5-methyl-4-oxohexanoate, with a primary focus on its ¹H Nuclear Magnetic Resonance (NMR) spectrum. Due to the limited availability of experimental spectral data for this specific compound, this guide utilizes predicted ¹H NMR data and compares it with experimental data from structurally similar compounds and alternative spectroscopic methods.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, considering the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a (CH₃-CH₂) | 1.25 | Triplet | 3H |
| b (CH₃-CH) | 1.10 | Doublet | 6H |
| c (CH₂-O) | 4.14 | Quartet | 2H |
| d (CH₂-C=O, ester) | 2.55 | Triplet | 2H |
| e (CH₂-C=O, ketone) | 2.78 | Triplet | 2H |
| f (CH-(CH₃)₂) | 2.85 | Septet | 1H |
Comparison with Alternative Analytical Methods
To provide a comprehensive analytical profile, the predicted ¹H NMR data is compared with data from other spectroscopic techniques and with experimental data from a structurally similar compound, Ethyl levulinate (Ethyl 4-oxobutanoate).
¹H NMR Data of a Structurally Similar Compound: Ethyl levulinate
Ethyl levulinate shares the ethyl ester functionality and a keto group, making its ¹H NMR spectrum a useful comparison.[1] The experimental data for Ethyl levulinate is presented below.[2]
| Proton Assignment (Ethyl levulinate) | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C=O | 2.13 | Singlet | 3H |
| CH₂-C=O (ester) | 2.53 | Triplet | 2H |
| CH₂-C=O (ketone) | 2.67 | Triplet | 2H |
| O-CH₂-CH₃ | 4.08 | Quartet | 2H |
| O-CH₂-CH₃ | 1.18 | Triplet | 3H |
Complementary Spectroscopic Data
Beyond ¹H NMR, other spectroscopic methods provide valuable information for the structural elucidation and characterization of this compound.
| Analytical Method | Expected Observations for this compound |
| ¹³C NMR | Expected signals for the two carbonyl carbons (ketone and ester) between 170-210 ppm, the ester O-CH₂ carbon around 60 ppm, and several signals in the aliphatic region (10-50 ppm) for the remaining carbons.[3] |
| Infrared (IR) Spectroscopy | A strong, characteristic C=O stretching band for the ester is expected around 1735-1750 cm⁻¹.[4] A second strong C=O stretching band for the ketone is anticipated around 1705-1725 cm⁻¹.[5] The presence of two distinct carbonyl peaks is a key feature of β-keto esters.[5] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.22 g/mol ). Common fragmentation patterns for esters would include the loss of the ethoxy group (-OCH₂CH₃) and alpha-cleavage at the keto group. |
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
A Comparative Guide to the 13C NMR Spectral Data of Ethyl 5-methyl-4-oxohexanoate
This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 5-methyl-4-oxohexanoate against structurally related keto esters, namely Ethyl levulinate and Ethyl acetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data for the target compound and contrasts it with experimental data from viable alternatives, supported by a detailed experimental protocol for 13C NMR spectroscopy.
Comparison of 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for Ethyl levulinate and Ethyl acetoacetate. The assignments are based on established chemical shift ranges for carbon atoms in similar chemical environments.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound (Predicted) | Ethyl levulinate (Experimental) | Ethyl acetoacetate (Experimental) |
| C=O (Ketone) | ~212 | ~207.8 | ~202.7 |
| C=O (Ester) | ~173 | ~172.8 | ~167.2 |
| -OCH2CH3 | ~61 | ~60.7 | ~61.4 |
| -CH- | ~41 | - | - |
| -CH2- (adjacent to ester C=O) | ~30 | ~27.9 | ~50.1 |
| -CH2- (adjacent to ketone C=O) | ~37 | ~37.9 | - |
| -CH(CH3)2 | ~18 (x2) | - | - |
| -OCH2CH3 | ~14 | ~14.1 | ~14.1 |
| -C(=O)CH3 | - | ~29.8 | ~30.1 |
Note: The chemical shifts for this compound are predicted based on analogous structures and typical 13C NMR chemical shift ranges. Experimental values may vary.
Structural Diagrams and Carbon Numbering
To facilitate the interpretation of the NMR data, the chemical structure of this compound is presented below, with each carbon atom numbered for clear reference to the data table.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of 13C NMR spectra for small organic molecules.
1. Sample Preparation
-
Dissolution: Dissolve approximately 10-50 mg of the solid sample or 50-100 µL of the liquid sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent depends on the solubility of the analyte and should be noted as it can slightly influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which improves the resolution and shape of the NMR signals.[1]
3. Data Acquisition
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used for routine 13C NMR.[1]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all expected carbon resonances.[2]
-
Acquisition Time: Typically set to 1-2 seconds to achieve good digital resolution.[1]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 of the carbons) is necessary to ensure complete relaxation of all nuclei.[1]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is required to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline to be flat across the entire spectral width.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.
Logical Workflow for Spectral Analysis
The process of identifying a compound using 13C NMR data involves a logical progression from data acquisition to structural elucidation.
Caption: Workflow for 13C NMR spectral analysis.
References
Navigating the Analysis of Ethyl 5-methyl-4-oxohexanoate: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the analysis of Ethyl 5-methyl-4-oxohexanoate, a β-keto ester of interest in various chemical syntheses. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound is dictated by the specific requirements of the study, such as the need for structural elucidation, quantitative accuracy, or high-throughput screening. While mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and structural information, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provide complementary and sometimes advantageous capabilities.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Limit of Detection (LOD) |
| GC-MS | Separation by volatility and boiling point, followed by ionization and mass-to-charge ratio detection. | High sensitivity and selectivity, provides structural information through fragmentation patterns. Considered a gold standard for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Low femtomole range[1] |
| HPLC-UV/MS | Separation based on polarity and interaction with a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Good quantitative accuracy. | Keto-enol tautomerism can lead to poor peak shapes; may require method optimization (e.g., mixed-mode columns, temperature, or pH adjustment).[2] | Varies with detector; low ng/mL to pg/mL with MS detection. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Highly quantitative without the need for identical standards, provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. | ~2 µg/mL[3] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, provides information about functional groups, useful for monitoring reactions. | Not suitable for complex mixtures, generally provides qualitative or semi-quantitative information. | Typically in the µg to mg range. |
In-Depth Analysis: Mass Spectrometry of this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Electron ionization (EI) is a common ionization technique used for this purpose.
Predicted Electron Ionization Mass Spectrum
Molecular Ion: The molecular ion peak ([M]⁺˙) for this compound (C₉H₁₆O₃) would be observed at m/z 172.
Key Fragmentation Pathways:
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl groups.
-
Cleavage between C4 and C5 would yield an acylium ion at m/z 71 (CH₃CH(CH₃)CO⁺) and a radical.
-
Cleavage between C3 and C4 would result in an acylium ion at m/z 101 (CH₃CH₂OOCCH₂CH₂CO⁺).
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester functionality would lead to a fragment at m/z 127 .
-
Loss of the ethyl group (-CH₂CH₃) from the ester would result in a fragment at m/z 143 .
-
-
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.
-
A McLafferty rearrangement involving the keto group can lead to the formation of a neutral enol and a charged alkene.
-
A prominent McLafferty rearrangement is also expected for the ester group, which would result in a fragment at m/z 88 .
-
The following table summarizes the predicted major fragments for this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 172 | [C₉H₁₆O₃]⁺˙ | Molecular Ion |
| 127 | [M - OCH₂CH₃]⁺ | α-Cleavage |
| 101 | [CH₃CH₂OOCCH₂CH₂CO]⁺ | α-Cleavage |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺˙ | McLafferty Rearrangement |
| 71 | [CH₃CH(CH₃)CO]⁺ | α-Cleavage |
| 43 | [CH₃CO]⁺ | α-Cleavage |
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline for the analysis of β-keto esters and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV (Electron Ionization)
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and samples into the GC-MS system.
Alternative Analytical Techniques: A Comparative Overview
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of β-keto esters, especially for non-volatile or thermally sensitive analogs. However, the inherent keto-enol tautomerism of these compounds can present challenges, often resulting in broad or split peaks.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A mixed-mode or a C18 column can be used. For problematic peak shapes, a specialized column designed for polar compounds may be beneficial.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. The gradient can be optimized based on the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintaining a constant and sometimes elevated temperature (e.g., 40 °C) can help to accelerate the interconversion between tautomers and improve peak shape.[2]
-
Detection: UV detection at a wavelength where the compound absorbs (typically around 254 nm for the enol form).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for studying the keto-enol tautomerism. Quantitative NMR (qNMR) can provide highly accurate concentration measurements without the need for a specific standard of the analyte.
Key Spectroscopic Features:
-
¹H NMR: Distinct signals for the keto and enol forms will be observed.
-
Keto form: A singlet for the α-protons between the two carbonyl groups.
-
Enol form: A vinyl proton signal and a broad signal for the enolic hydroxyl proton.
-
-
¹³C NMR: Separate signals for the carbonyl carbons and other carbons in the keto and enol tautomers.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantification.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard to determine the concentration. The ratio of the integrals of specific protons from the keto and enol forms can be used to determine the tautomeric equilibrium constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying the carbonyl groups in this compound and can be used to monitor the progress of reactions.
Key Spectroscopic Features:
-
Keto form: Two distinct C=O stretching bands, one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹).
-
Enol form: A C=O stretching band (conjugated, at a lower frequency), a C=C stretching band, and a broad O-H stretching band.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the different functional groups.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams illustrate the GC-MS workflow and the predicted mass spectral fragmentation of this compound.
Caption: Workflow for the analysis of this compound by GC-MS.
References
A Comparative Guide to the Infrared Spectroscopy of γ-Keto Esters
For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful and rapid analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed comparison of the infrared spectral features of γ-keto esters and related keto esters, supported by experimental data and protocols.
Distinguishing Carbonyl Groups in Keto Esters
The position of the ketone group relative to the ester functionality significantly influences the carbonyl (C=O) stretching frequencies observed in the infrared spectrum. This distinction is crucial for the structural elucidation of these compounds. γ-keto esters are characterized by two distinct C=O stretching absorptions, one for the ketone and one for the ester, which are typically well-separated and do not exhibit significant electronic interaction due to the intervening methylene groups.
In contrast, α-keto esters also show two carbonyl bands, but their positions can be influenced by the proximity of the two carbonyl groups.[1] β-keto esters present a more complex scenario due to keto-enol tautomerism. The keto form displays two distinct C=O stretching frequencies for the ketone and ester groups.[2] The enol form, however, exhibits a lower frequency C=O stretch due to conjugation and intramolecular hydrogen bonding, along with a characteristic broad O-H stretch.[1][3]
Comparative Analysis of C=O Stretching Frequencies
The following table summarizes the characteristic C=O stretching frequencies for γ-, β-, and α-keto esters, providing a clear basis for their differentiation using IR spectroscopy.
| Compound Type | Functional Group | C=O Stretching Frequency (cm⁻¹) | Example Compound | Example Frequencies (cm⁻¹) |
| γ-Keto Ester | Ketone C=O | ~1715 - 1725 | Ethyl levulinate | ~1717 |
| Ester C=O | ~1735 - 1745 | ~1738 | ||
| β-Keto Ester (Keto Form) | Ketone C=O | ~1720 - 1725 | Ethyl acetoacetate | ~1720 |
| Ester C=O | ~1740 - 1750 | ~1740 | ||
| β-Keto Ester (Enol Form) | Conjugated Ester C=O | ~1650 | Ethyl acetoacetate | ~1650 |
| α-Keto Ester | Ketone C=O | ~1725 - 1735 | Ethyl pyruvate | ~1730 |
| Ester C=O | ~1740 - 1755 | ~1748 |
Factors Influencing Carbonyl Stretching Frequencies
Several factors can influence the exact position of the C=O absorption band in the IR spectrum:
-
Inductive Effects: The electronegative oxygen atom of the ester group withdraws electron density from the carbonyl carbon, leading to a strengthening of the C=O bond and a higher stretching frequency compared to ketones.[1]
-
Conjugation: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring delocalizes the π-electrons, weakening the C=O bond and lowering the stretching frequency.[2]
-
Ring Strain: For cyclic ketones (lactones), decreasing the ring size increases the s-character of the C=O bond, leading to a higher stretching frequency.[2]
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower frequency.[2][3]
Experimental Protocol: Acquiring the IR Spectrum of a γ-Keto Ester
This section details the methodology for obtaining a high-quality infrared spectrum of a liquid γ-keto ester, such as ethyl levulinate, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Materials:
-
γ-Keto ester sample (e.g., ethyl levulinate)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid γ-keto ester sample directly onto the center of the ATR crystal.
-
If the sample is volatile, it is advisable to cover the sample area to minimize evaporation during the measurement.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections.
-
Label the significant peaks, particularly in the carbonyl stretching region (1600 cm⁻¹ - 1800 cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using a lint-free wipe moistened with a suitable solvent (e.g., isopropanol or acetone).
-
Ensure the crystal is completely dry before the next measurement.
-
Visualizing the Process and Concepts
To further clarify the experimental workflow and the structural relationships, the following diagrams are provided.
References
A Comparative Analysis of Ethyl 5-methyl-4-oxohexanoate and its Analogs for Drug Development and Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed characterization of Ethyl 5-methyl-4-oxohexanoate and compares its physicochemical properties and reactivity with two commonly used alternatives: ethyl acetoacetate and methyl acetoacetate. This analysis, supported by experimental data and protocols, aims to inform the selection of the most suitable β-keto ester for specific research and development applications.
Physicochemical Properties: A Comparative Overview
This compound, a β-keto ester, possesses a unique structural arrangement that influences its physical and chemical behavior. To provide a clear comparison, the table below summarizes the key physicochemical properties of this compound alongside its close structural analogs, ethyl acetoacetate and methyl acetoacetate. While experimental data for this compound is limited, predicted values from reliable sources are included and noted.
| Property | This compound | Ethyl Acetoacetate | Methyl Acetoacetate |
| Molecular Formula | C₉H₁₆O₃ | C₆H₁₀O₃[1] | C₅H₈O₃[2] |
| Molecular Weight | 172.22 g/mol | 130.14 g/mol [1] | 116.12 g/mol [3] |
| Boiling Point | Not available (Predicted) | 180.8 °C[1][4][5] | 169-171 °C[3][6][7] |
| Melting Point | Not available (Predicted) | -43 °C[4] | -80 °C[6][7] |
| Density | Not available (Predicted) | 1.029 g/mL at 20 °C | 1.076 g/mL at 25 °C[6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), protons on the carbon adjacent to the two carbonyl groups, and signals corresponding to the isobutyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the isobutyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1700-1750 cm⁻¹.
Experimental Spectra for Alternative Compounds:
Synthesis and Reactivity
β-Keto esters are valuable intermediates in organic synthesis due to the reactivity of the methylene group flanked by two carbonyl groups. They are commonly synthesized via the Claisen condensation reaction.
Experimental Protocol: General Synthesis of β-Keto Esters via Claisen Condensation
This protocol provides a general procedure for the synthesis of β-keto esters. Optimization may be required for specific substrates.[12]
Materials:
-
Ester with α-hydrogens (e.g., ethyl isovalerate for the synthesis of this compound)
-
Second ester (can be the same or different)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, diethyl ether, or THF)
-
Apparatus for reaction under inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong base (1 equivalent) in the anhydrous solvent in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to the appropriate temperature (typically 0 °C or room temperature).
-
Slowly add the ester with α-hydrogens (2 equivalents if it is a self-condensation) to the base solution with stirring.
-
If a crossed Claisen condensation is being performed, the second ester is added after the formation of the enolate of the first ester.
-
Stir the reaction mixture at the chosen temperature and monitor its progress using an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of a weak acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis pathway for β-keto esters and a typical experimental workflow for their characterization.
Caption: General mechanism of the Claisen condensation for the synthesis of β-keto esters.
Caption: A typical workflow for the synthesis, purification, and characterization of β-keto esters.
Conclusion
This compound presents an interesting, though less characterized, alternative to widely used β-keto esters like ethyl acetoacetate and methyl acetoacetate. Its branched alkyl chain may offer unique solubility and reactivity profiles that could be advantageous in specific synthetic contexts. However, the lack of readily available experimental data necessitates further characterization for its effective application. In contrast, ethyl acetoacetate and methyl acetoacetate are well-documented, commercially available, and have a broad range of established applications. The choice between these compounds will ultimately depend on the specific requirements of the research or drug development project, including desired reactivity, steric hindrance, and physicochemical properties of the final product. This guide provides the foundational information to aid in this critical decision-making process.
References
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl acetoacetate CAS#: 141-97-9 [m.chemicalbook.com]
- 5. Ethyl Acetoacetate (ethyl Ester) Boiling Point: 180.8 A C (357.4 A F; 453.9 K) at Best Price in Mumbai | Meru Chem Pvt. Ltd. [tradeindia.com]
- 6. Methyl acetoacetate CAS#: 105-45-3 [m.chemicalbook.com]
- 7. Methyl Acetoacetate - Names And Identifiers - Nanjing Lier International Trade Co., Ltd. [leerinter.com]
- 8. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]
- 9. Ethyl acetoacetate(141-97-9) IR Spectrum [chemicalbook.com]
- 10. Methyl acetoacetate(105-45-3) 1H NMR [m.chemicalbook.com]
- 11. Methyl acetoacetate(105-45-3) IR Spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 5-methyl-4-oxohexanoate and Other Alkyl Ketohexanoates for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, alkyl ketohexanoates serve as versatile intermediates and potential bioactive molecules. This guide provides a comparative analysis of Ethyl 5-methyl-4-oxohexanoate against other relevant alkyl ketohexanoates, focusing on their physicochemical properties, synthesis, and potential biological activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building blocks for their specific applications.
Physicochemical Properties: A Comparative Overview
The structural variations among alkyl ketohexanoates, primarily in the ester alkyl chain and substitutions on the hexanoate backbone, lead to differences in their physicochemical properties. These properties are crucial for predicting their reactivity, solubility, and pharmacokinetic profiles. A summary of key properties for this compound and related compounds is presented in Table 1.
Table 1: Physicochemical Properties of Selected Alkyl Ketohexanoates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O₃ | 172.22 | Not readily available |
| Methyl 4-oxohexanoate | C₇H₁₂O₃ | 144.17 | 106-107 @ 18 Torr[1] |
| Ethyl 4-oxohexanoate | C₈H₁₄O₃ | 158.19 | Not readily available |
| Propyl 4-oxohexanoate | C₉H₁₆O₃ | 172.22 | Not readily available |
| tert-Butyl 5-methyl-4-oxohexanoate | C₁₁H₂₀O₃ | 200.27 | Not readily available |
Synthesis of Alkyl Ketohexanoates
The synthesis of alkyl ketohexanoates can be achieved through various established organic chemistry methodologies. A general and efficient method involves the reaction of a suitable ketone with an alkyl chloroformate in the presence of a base. This method is advantageous as it allows for the introduction of diverse alkyl groups on the ester functionality.[2]
General Experimental Protocol for the Synthesis of Alkyl Ketohexanoates
This protocol describes a general procedure for the synthesis of β-keto esters from ketones and ethyl chloroformate, which can be adapted for various alkyl ketohexanoates.[2]
Materials:
-
Appropriate ketone (e.g., 3-methyl-2-pentanone for this compound)
-
Alkyl chloroformate (e.g., ethyl chloroformate)
-
Strong base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ketone in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base to the solution while maintaining the temperature.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl chloroformate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired alkyl ketohexanoate.
Biological Activity: A Focus on Antimicrobial Potential
While direct comparative studies on the biological activities of this compound and its close analogs are limited, the broader class of β-keto esters has been investigated for various biological effects, including antimicrobial and cytotoxic activities.[2] The presence of both a ketone and an ester functional group provides a scaffold for potential interactions with biological targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of alkyl esters can be influenced by the nature of the alkyl chain.[3][4] Generally, increasing the lipophilicity by elongating the alkyl chain can enhance cell membrane permeability, potentially leading to increased antimicrobial activity up to a certain point. However, excessively long chains might decrease aqueous solubility and hinder bioavailability. The substitution on the hexanoate chain, such as the methyl group in this compound, can also affect activity by influencing the molecule's conformation and steric interactions with target enzymes or receptors.
Antimicrobial Activity and Quorum Sensing
One promising area of investigation for keto compounds is their potential to interfere with bacterial communication systems known as quorum sensing (QS).[5][6] QS allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a cell-density-dependent manner.[7][8] Some natural ketones have been shown to modulate QS responses.[5][6] It is hypothesized that alkyl ketohexanoates could act as antagonists to the natural signaling molecules (autoinducers) in QS systems, thereby disrupting bacterial virulence.
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
To quantitatively assess the antimicrobial activity of different alkyl ketohexanoates, a standardized microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) can be employed.[9][10]
Materials:
-
Alkyl ketohexanoate compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each alkyl ketohexanoate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in nutrient broth to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to a standardized value (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
After incubation, determine bacterial growth by measuring the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Conclusion
This compound and its related alkyl ketohexanoates represent a class of compounds with significant potential in synthetic chemistry and drug discovery. While direct comparative performance data is currently sparse, this guide provides a framework for their evaluation based on their physicochemical properties, established synthetic routes, and potential biological activities. The structure-activity relationships suggest that variations in the alkyl ester and substitutions on the hexanoate core can modulate their properties and biological effects. Further research, particularly systematic screening of a library of these compounds for antimicrobial and other biological activities, is warranted to fully elucidate their potential and guide the development of novel therapeutic agents and synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of alkyl 9-nitrocamptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of alkyl camptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The ability of the natural ketones to interact with bacterial quorum sensing systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
A Comparative Guide to Modern Synthesis of γ-Keto Esters: Alternative Reagents and Methodologies
The synthesis of γ-keto esters, a critical structural motif in numerous natural products and pharmaceutical agents, has been a subject of extensive research. Traditional methods are often plagued by harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts. This guide provides a comparative overview of modern, alternative reagents and methodologies that offer milder conditions, improved efficiency, and greater functional group tolerance. We present a detailed analysis of four prominent methods: Zinc Carbenoid-Mediated Homologation, Gold-Catalyzed Hydration of Alkynes, Photocatalytic Deaminative Alkylation, and Conjugate Addition of Nitroalkanes.
Comparison of Performance
The selection of an appropriate synthetic route for γ-keto esters depends on factors such as the availability of starting materials, desired substrate scope, and tolerance to specific reaction conditions. The following table summarizes the key performance indicators for the four highlighted alternative methods.
| Method | Key Reagents | Typical Reaction Conditions | Yields | Advantages | Disadvantages |
| Zinc Carbenoid-Mediated Homologation | β-Keto esters, Diethylzinc, Diiodomethane | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature | Good to excellent | One-pot procedure, broad substrate scope including amino acid derivatives, forms a versatile zinc enolate intermediate.[1][2][3][4] | Requires pyrophoric diethylzinc, sensitive to moisture and air. |
| Au(III)-Catalyzed Hydration of 3-Alkynoates | 3-Alkynoates, Au(III) catalyst (e.g., NaAuCl₄·2H₂O) | Aqueous ethanol, room temperature | High | Mild conditions, atom-economical, one-step synthesis, wide substrate compatibility.[5][6][7][8] | Requires a precious metal catalyst, starting alkynes may require separate synthesis. |
| Photocatalytic Deaminative Alkylation | Katritzky salts (from amino acids), Silyl enol ethers, Visible light | THF, room temperature, 427 nm LED irradiation | Good | Metal-free, mild conditions, utilizes readily available amino acids, good functional group tolerance.[9] | Requires synthesis of Katritzky salts, photochemistry setup needed. |
| Conjugate Addition of Nitroalkanes | α,β-Unsaturated esters, Nitroalkanes, DBU | Acetonitrile, room temperature to 60 °C | Good | One-pot synthesis, readily available starting materials, metal-free.[10][11] | Reaction times can be long (several days), potential for side reactions. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for each of the discussed alternatives.
Zinc Carbenoid-Mediated Homologation of a β-Keto Ester
This procedure is adapted from the work of Ronsheim and Zercher.[1]
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the β-keto ester in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.
-
Stir the reaction mixture at 0 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto ester.
Au(III)-Catalyzed Hydration of a 3-Alkynoate
This protocol is based on the method developed by Hammond and coworkers.[6][7]
Procedure:
-
In a reaction vial, dissolve the 3-alkynoate in a mixture of ethanol and water (typically 4:1 v/v).
-
Add the Au(III) catalyst (e.g., NaAuCl₄·2H₂O, typically 1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure γ-keto ester.
Photocatalytic Deaminative Alkylation
The following is a general procedure based on the publication by Wang et al.[9]
Procedure:
-
In an oven-dried reaction tube, combine the amino acid-derived Katritzky salt and the silyl enol ether.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Place the reaction tube under an inert atmosphere.
-
Irradiate the mixture with a 427 nm LED light source at room temperature with stirring.
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the γ-keto ester.
Conjugate Addition of a Nitroalkane to an α,β-Unsaturated Ester
This one-pot synthesis is adapted from the work of Ballini and coworkers.[10]
Procedure:
-
To a solution of the α,β-unsaturated ester in acetonitrile, add the primary nitroalkane.
-
Add two equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C, depending on the substrate.
-
Monitor the reaction over several days by TLC.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the γ-keto ester.
Visualizing the Synthetic Landscape
The choice of a synthetic pathway often involves a logical progression based on the available starting materials and the desired complexity of the final product. The following diagram illustrates the conceptual relationship between the different starting material classes and the corresponding synthetic methodologies for accessing γ-keto esters.
Caption: Alternative synthetic routes to γ-keto esters.
This guide provides researchers, scientists, and drug development professionals with a comparative framework for selecting and implementing modern and efficient methods for the synthesis of γ-keto esters. The detailed protocols and performance comparison aim to facilitate the adoption of these advantageous alternatives over classical approaches.
References
- 1. Zinc Carbenoid-Mediated Chain Extension: Preparation of α,β-Unsaturated-γ-keto Esters and Amides [organic-chemistry.org]
- 2. Zinc carbenoid-mediated chain extension: preparation of alpha,beta-unsaturated-gamma-keto esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]
- 5. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates [organic-chemistry.org]
- 8. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. | Semantic Scholar [semanticscholar.org]
- 9. Photoinduced Deaminative Alkylation for the Synthesis of γ-Ketoesters via Electron Donor-Acceptor Complex Formation [organic-chemistry.org]
- 10. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 11. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 5-methyl-4-oxohexanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of Ethyl 5-methyl-4-oxohexanoate is limited in current scientific literature, a comprehensive analysis of its structurally related derivatives provides significant insights into its potential therapeutic applications. This guide offers a comparative overview of the anti-inflammatory, antibacterial, and anticancer activities of various 4-oxohexanoate derivatives and analogous compounds, supported by available experimental data. The information presented herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts centered around this chemical scaffold.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of the biological potency of various this compound derivatives and related compounds, the following tables summarize key quantitative data from preclinical studies.
Anti-inflammatory Activity
The anti-inflammatory potential of 4-oxohexanoic acid derivatives has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation, and by assessing their efficacy in in vivo models of inflammation such as the carrageenan-induced rat paw edema test.
Table 1: In Vitro Anti-inflammatory Activity of 4-Oxohexanoate Derivatives
| Compound | Target | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 | Indomethacin | - |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | 130 | Indomethacin | - |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX | 105 | - | - |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Data sourced from a study on a pivalate-based Michael product with structural similarities to oxohexanoate derivatives.[1][2][3]
Table 2: In Vivo Anti-inflammatory Activity of 4-Oxohexanoate Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl) butanoate (MBTTB) | - | 1 | 16.7 |
| Methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl) butanoate (MBTTB) | - | 3 | 23.2 |
| Methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl) butanoate (MBTTB) | - | 5 | 26.2 |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 10 | 2 | 33.3 ± 0.77 |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 20 | 2 | 34.7 ± 0.74 |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 30 | 5 | 40.58 ± 0.84 |
Data for MBTTB represents the maximum percentage inhibition observed.[4][5] Data for MAK01 shows a dose-dependent reduction in edema.[2]
Antibacterial Activity
Several derivatives incorporating a modified pentanoic acid backbone, structurally related to this compound, have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4c | MRSA | 2 |
| 4d | MRSA | 2 |
| 4e | MRSA | 2 |
| 4f | MRSA | 2 |
| 4a-4h | S. aureus KCTC 503 | 4 |
| 4a-4h | S. aureus KCTC 209 | 8-64 |
| 4a-4h | Multidrug-resistant Gram-positive strains | 2-8 |
MIC: Minimum Inhibitory Concentration. Lower MIC values indicate greater antibacterial potency.[6][7] MRSA: Methicillin-resistant Staphylococcus aureus.
Anticancer Activity
Derivatives containing a 4-oxo moiety within a heterocyclic ring system have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 4: Anticancer Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][8][9][10][11]tetrazine-8-carboxylate and -carboxamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| IVa | HL-60 | < 40 |
| Esters (general) | HL-60 | More potent than amides and temozolomide |
IC50: Half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. At a concentration of 40 µg/mL of compound IVa, the survival rate of all tested tumor cells was less than 10%.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and widely used assay for evaluating the anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its acute anti-inflammatory potential.
Procedure:
-
Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[8][11]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][11][13]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][14][15] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[10][15]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10][14]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration of the compound that inhibits bacterial growth is recorded as the MIC.[9][16][17]
Procedure:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[16]
-
Serial Dilution of Test Compound: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[16]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.[17]
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Putative Anti-inflammatory Mechanism of 4-Oxohexanoate Derivatives.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Inferred Biological Activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thejas.com.pk [thejas.com.pk]
- 5. thejas.com.pk [thejas.com.pk]
- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 5-methyl-4-oxohexanoate by HPLC
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized intermediates is a cornerstone of chemical research and development. Ethyl 5-methyl-4-oxohexanoate, a β-keto ester, serves as a valuable building block in various synthetic pathways. Its purity is paramount to ensure the desired outcome and safety profile of subsequent reactions and final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by experimental data from analogous compounds and detailed methodologies.
The Challenge of Analyzing β-Keto Esters
A key characteristic of β-keto esters like this compound is their existence in a tautomeric equilibrium between the keto and enol forms. This phenomenon can introduce complexity in analytical separations, potentially leading to peak broadening or the appearance of multiple peaks for a single compound in chromatograms. Therefore, careful selection and optimization of the analytical method are crucial for an accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): A Primary Tool for Purity Determination
HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it a primary choice for purity assessment in the pharmaceutical and chemical industries. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
Strengths of HPLC:
-
High Resolution: Capable of separating the main compound from closely related impurities.
-
Versatility: A wide array of stationary and mobile phases allows for method optimization for various analytes.
-
Quantitative Accuracy: With proper validation, HPLC provides precise and accurate quantification of the analyte and its impurities.
Limitations of HPLC:
-
Chromophore Requirement: UV detection, a common HPLC detection method, requires the analyte to possess a UV-absorbing functional group. The carbonyl groups in this compound allow for detection at low UV wavelengths (around 210 nm), but sensitivity might be limited.
-
Tautomerism Effects: As mentioned, keto-enol tautomerism can complicate chromatography. Method development may be required to ensure a single, sharp peak for accurate quantification. This can often be achieved by adjusting the mobile phase pH or the column temperature.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer complementary information for a comprehensive purity profile of this compound. The primary alternatives include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable compounds. Since this compound is a relatively volatile ester, GC is a suitable alternative to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. It can provide a rapid assessment of purity by comparing the integrals of the signals from the main compound to those of impurities. A key advantage of NMR is that it does not require a reference standard for every impurity for quantification.
The following table provides a comparative overview of these techniques for the purity assessment of a β-keto ester, based on data for analogous compounds.
| Parameter | HPLC Analysis | GC-MS Analysis | ¹H NMR Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Typical Purity (%) | 99.1% | 99.3% | 99.0% |
| Major Impurity 1 (%) | 0.6% (Unidentified) | 0.5% (Starting Material) | 0.7% (Solvent Residue) |
| Major Impurity 2 (%) | 0.3% (By-product) | 0.2% (Unidentified) | 0.3% (Unidentified) |
| Limit of Detection | Low ng | pg to low ng | ~0.1% for routine analysis |
| Sample Requirement | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent |
| Structural Info | Retention time only (unless coupled with MS) | Mass spectrum provides structural information | Detailed structural information |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (optional, for mobile phase modification).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general GC-MS method for the purity analysis of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
-
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade).
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram.
-
Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the use of ¹H NMR for the purity assessment of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
Integrate the signals corresponding to the protons of this compound and any visible impurities.
-
Purity is calculated by comparing the integral of the main compound's signals to the integrals of impurity signals.
-
Visualizing the Experimental Workflow and Synthesis
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a plausible synthetic route for this compound.
Caption: A logical workflow from synthesis to purity assessment.
Caption: Workflow for purity analysis of the synthesized compound.
Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for γ-Keto Ester Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides an objective comparison of single-crystal X-ray crystallography against other key analytical techniques for the structural elucidation of γ-keto ester derivatives, supported by experimental data and detailed protocols.
γ-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their inherent functionality and potential for stereoisomerism necessitate robust analytical methods to unequivocally determine their atomic arrangement. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing an unambiguous and high-resolution depiction of the molecular structure.
The Definitive View: X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state. This technique is indispensable for establishing the absolute stereochemistry of chiral centers, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological activities.
Experimental Data: Crystal Structures of γ-Keto Ester Derivatives
The following table summarizes the crystallographic data for two representative γ-keto ester derivatives, showcasing the level of detail obtained from single-crystal X-ray diffraction analysis.
| Compound | Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate [1] | Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate [2] |
| Formula | C₁₅H₁₄O₆ | C₂₄H₂₅NO₉ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 8.539(1) Å, b = 13.045(2) Å, c = 12.433(2) Å, β = 98.78(1)° | a = 10.134(1) Å, b = 15.829(2) Å, c = 15.011(2) Å, β = 95.89(1)° |
| Volume | 1368.9(3) ų | 2395.7(5) ų |
| Key Bond Lengths (Å) | C=O (keto): 1.215(2), C=O (ester): 1.206(2), 1.199(2) | C=O (keto): 1.213(2), C=O (ester): 1.198(2), 1.201(2), C=O (acetoxy): 1.192(2) |
| **Key Bond Angles (°) ** | O-C-C (keto): 120.3(1), O-C-C (ester): 124.9(1), 125.4(1) | O-C-C (keto): 120.1(1), O-C-C (ester): 125.1(1), 125.5(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the γ-keto ester derivative of suitable size and quality (typically >0.1 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil. For data collection at low temperatures (to minimize thermal vibration), the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, high-resolution crystal structure.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often complementary information, particularly for analyzing the behavior of molecules in solution.
| Technique | Sample State | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Crystalline Solid | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions. | Unambiguous structure determination. | Requires a suitable single crystal, provides solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution | Connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes (e.g., tautomerism), solution-state conformation. | Provides information about the molecule in solution, non-destructive. | Structure is inferred, not directly observed; complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Solid or Solution | Presence of functional groups (e.g., C=O of ketone and ester). | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Gas Phase (from solid or solution) | Molecular weight and fragmentation patterns, which can infer connectivity. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical information. |
Keto-Enol Tautomerism
A significant feature of many keto esters is their ability to exist in equilibrium between the keto and enol tautomeric forms. While X-ray crystallography typically reveals a single tautomer in the solid state, NMR spectroscopy is a powerful tool for studying this equilibrium in solution. The presence of both tautomers can be confirmed by characteristic signals in the ¹H and ¹³C NMR spectra.
Conclusion
For the unambiguous determination of the three-dimensional structure of γ-keto ester derivatives, single-crystal X-ray crystallography is the definitive method. It provides a level of detail that is unmatched by other techniques and is essential for resolving stereochemical ambiguities. However, a comprehensive structural characterization often benefits from a multi-technique approach. NMR, IR, and mass spectrometry provide valuable complementary data, particularly regarding the behavior of these molecules in solution and confirming their chemical identity. The choice of analytical method will ultimately depend on the specific research question, but for the purpose of absolute structural proof, X-ray crystallography remains the gold standard in the arsenal of the chemical researcher.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-Methyl-4-Oxohexanoate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 5-methyl-4-oxohexanoate as a flammable liquid and follow all standard laboratory protocols for hazardous chemical waste. The following guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
This document outlines the essential operational and disposal plans for this compound, ensuring the safety of researchers, scientists, and drug development professionals. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of flammable liquid chemical waste and information from structurally similar compounds.
Key Safety and Handling Information
| Precaution Category | Specific Guidance |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat at all times. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. Prevent inhalation of vapors. |
| Storage of Unused Product | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. |
| In case of Spill | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. Follow this experimental protocol for the collection and disposal of waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or bases.
-
Collect all waste containing this compound in a dedicated, chemically compatible container.
-
-
Waste Container Selection and Labeling:
-
Use a clean, leak-proof container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate that it is a "Flammable Liquid." Avoid using abbreviations or chemical formulas.
-
-
Waste Accumulation:
-
When transferring waste to the container, do so carefully to avoid splashes or spills. Use a funnel if necessary.
-
Keep the waste container closed at all times except when actively adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area must be well-ventilated and, if possible, within a flammable storage cabinet.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information, including the chemical name, quantity, and container size.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow and Safety Precautions
The following diagrams illustrate the logical flow of the disposal process and the critical safety precautions to be observed.
Caption: Disposal workflow for this compound.
Caption: Key safety precautions for handling and disposal.
Essential Safety and Operational Guide for Handling Ethyl 5-methyl-4-oxohexanoate
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of Ethyl 5-methyl-4-oxohexanoate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Summary of Potential Hazards:
| Hazard Class | Potential Effect |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table outlines the required PPE.
Required Personal Protective Equipment:
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged contact or handling of large quantities, specialized ketone-resistant gloves should be considered.[3][4] |
| Body | Laboratory Coat | Standard laboratory coat to prevent skin exposure.[2] For large-scale operations, a chemical-resistant apron or suit may be necessary.[5] |
| Respiratory | Respirator | Not typically required under normal use with adequate ventilation.[2] However, if aerosols are generated or ventilation is poor, a respirator may be necessary.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for laboratory safety and environmental compliance.
Handling and Storage
-
Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Although the flash point is high, taking precautionary measures is good practice.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]
-
Hygiene: Wash hands thoroughly after handling.[7]
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Emergency Spill Procedures:
| Step | Action |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the immediate area.[8][9] |
| 2. Ventilate | If it is safe to do so, increase ventilation to the area.[8] |
| 3. PPE | Don appropriate PPE, including respiratory protection if necessary.[8] |
| 4. Contain | For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7] For larger spills, dike the area to prevent spreading. |
| 5. Collect | Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[7][8] |
| 6. Decontaminate | Clean the spill area with a mild detergent and water.[8] |
| 7. Dispose | Dispose of the waste container according to institutional and local regulations.[7] |
First Aid Measures
Immediate first aid is critical in the event of exposure.
First Aid Procedures:
| Exposure Route | First Aid Instructions |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
Waste Disposal Plan
Chemical waste must be disposed of in a manner that is safe and compliant with all regulations.
Disposal Protocol:
| Step | Action |
| 1. Container | Collect waste in a dedicated, properly labeled, and chemically compatible container.[6] |
| 2. Labeling | The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[6] |
| 3. Storage | Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[6] |
| 4. Disposal | Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[6] |
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Step-by-step spill response plan.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. polycohealthline.com [polycohealthline.com]
- 4. palmflex.com [palmflex.com]
- 5. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
